Azide-peg5-MS
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H23N3O7S |
|---|---|
Molekulargewicht |
341.38 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C11H23N3O7S/c1-22(15,16)21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-13-14-12/h2-11H2,1H3 |
InChI-Schlüssel |
BAGZBMNHJXPSJD-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azide-PEG5-MS: Properties, Function, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Azide-PEG5-MS (Azide-Polyethylene Glycol-Mesylate), a heterobifunctional linker widely utilized in the fields of bioconjugation, proteomics, and drug delivery. The document details its chemical properties, core functions, and provides standardized experimental protocols for its application. Particular emphasis is placed on its role in PEGylation and "click chemistry," two pivotal technologies for enhancing the therapeutic efficacy and pharmacokinetic profiles of biomolecules. Quantitative data are presented in tabular format for clarity, and key experimental workflows are illustrated using standardized diagrams to facilitate understanding and implementation in a research and development setting.
Introduction to this compound
This compound is a chemical modification reagent characterized by a polyethylene (B3416737) glycol (PEG) spacer of five ethylene (B1197577) glycol units. This linker possesses two distinct functional groups at its termini: an azide (B81097) group (-N₃) and a mesylate group (-OMs). The PEG spacer imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the conjugated molecule.[1][2] The terminal azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3][4] The mesyl group, a good leaving group, is primarily utilized in the synthesis of the azide-PEG molecule itself through nucleophilic substitution of a hydroxyl group, but can also potentially be used for conjugation with strong nucleophiles.[5][6]
The primary application of this compound and related azide-PEG linkers is in PEGylation, the covalent attachment of PEG chains to biomolecules such as proteins, peptides, and small molecule drugs.[7][8] PEGylation has been shown to improve the pharmacokinetic properties of therapeutics by increasing their hydrodynamic size, which prolongs circulation time by reducing renal clearance and shields them from proteolytic degradation.[1][2]
Physicochemical Properties and Specifications
The versatility of the Azide-PEG5 linker is further expanded through the availability of various derivatives where the mesyl group is replaced by other functionalities to suit different conjugation strategies. A comparison of these derivatives is provided below.
Table 1: Quantitative Data for Azide-PEG5 Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions | Key Application |
| Azide-PEG5-Mesylate (MS) | C₁₃H₂₇N₃O₇S | 341.4 | >95% | -20°C | Precursor for other Azide-PEG5 derivatives; conjugation via nucleophilic substitution. |
| Azide-PEG5-Azide | C₁₂H₂₄N₆O₅ | 332.36 | >95% | 0-10°C | Homobifunctional crosslinking via click chemistry.[9] |
| Azide-PEG5-Amine | C₁₂H₂₆N₄O₅ | 306.4 | >98% | -20°C | Conjugation to carboxylic acids or activated esters.[10] |
| Azide-PEG5-Acid | C₁₃H₂₅N₃O₇ | 335.4 | >98% | -20°C | Conjugation to primary amines.[11] |
| Azide-PEG5-NHS Ester | C₁₇H₂₈N₄O₉ | 432.4 | >98% | -20°C | Amine-reactive labeling of proteins and other molecules.[12] |
Note: The molecular formula and weight for Azide-PEG5-Mesylate are calculated based on its structure, as a specific commercial datasheet was not found in the search results. Purity and storage conditions are typical for such reagents.
Core Function: Bioconjugation via Click Chemistry
The azide group of this compound is central to its function, enabling its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][13] This reaction forms a stable triazole linkage between the azide-functionalized molecule and an alkyne-containing molecule.[3] The high efficiency, specificity, and mild reaction conditions of CuAAC make it ideal for conjugating molecules in complex biological samples.[14]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the fundamental principles and workflows associated with the use of Azide-PEG linkers.
Caption: Workflow for two-step protein bioconjugation using an Azide-PEG linker.
Caption: The fundamental "click chemistry" reaction between an azide and an alkyne.
Detailed Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific applications.
Protocol 1: Synthesis of Azide-PEG5-OH from HO-PEG5-OH
This protocol describes the synthesis of an azide-terminated PEG from a hydroxyl-terminated precursor, a common step for producing various Azide-PEG derivatives.[5][15]
Materials:
-
HO-PEG5-OH (hydroxyl-terminated PEG5)
-
Mesyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium azide (NaN₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethanol
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
Step 1: Mesylation of HO-PEG5-OH [5]
-
Dissolve HO-PEG5-OH in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon).
-
Add Et₃N (1.3 equivalents) to the solution.
-
Cool the mixture to -10°C in an ice-salt bath.
-
Slowly add MsCl (2.1 equivalents) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Wash the combined organic layers with brine solution (3 times).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mesylated PEG intermediate (MsO-PEG5-OMs).
Step 2: Azidation of Mesylated PEG [5]
-
Dissolve the dried MsO-PEG5-OMs in ethanol.
-
Add NaN₃ (2.5 equivalents) to the solution.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and wash with deionized water.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield Azide-PEG5-Azide. For a mono-substituted product, start with a mono-hydroxy PEG.
Characterization: The final product should be characterized by ¹H NMR and mass spectrometry to confirm the successful substitution of the mesyl groups with azide groups.[16]
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating an azide-functionalized molecule (e.g., Azide-PEGylated protein) to an alkyne-containing molecule.[13][17]
Materials:
-
Azide-functionalized molecule (e.g., protein-PEG5-Azide) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing molecule (e.g., drug, probe)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
-
DMSO (if required to dissolve the alkyne-containing molecule)
Procedure:
-
Prepare a solution of the azide-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of the alkyne-containing molecule, using a minimal amount of DMSO if necessary for solubility.
-
In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ solution and the THPTA ligand solution. Incubate for a few minutes. A 1:2 to 1:5 molar ratio of CuSO₄ to ligand is common.[13]
-
To the solution of the azide-functionalized molecule, add the alkyne-containing molecule (typically in a 5- to 10-fold molar excess).
-
Add the pre-mixed copper/ligand catalyst to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
The resulting bioconjugate can be purified using standard methods such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
Analysis: The success of the conjugation can be confirmed by techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or functional assays depending on the nature of the conjugated molecules.[18]
Applications in Drug Development and Research
The unique properties of Azide-PEG linkers make them invaluable tools in various research and therapeutic applications.
-
Antibody-Drug Conjugates (ADCs): PEG linkers are increasingly used in the design of ADCs to connect a cytotoxic drug to a monoclonal antibody.[][20] The PEG spacer can improve the solubility and stability of the ADC, leading to improved pharmacokinetic profiles and potentially a better therapeutic window.[2]
-
PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The PEG spacer provides the necessary length and flexibility for the formation of a productive ternary complex.[21][22]
-
Proteomics and Activity-Based Protein Profiling (ABPP): Azide-PEG linkers can be used to attach probes (e.g., biotin, fluorophores) to proteins of interest for their enrichment, identification, and visualization.[23][24] This is particularly useful in ABPP workflows to study enzyme activity in complex biological systems.
Conclusion
This compound and its derivatives are versatile and powerful tools for the modification and conjugation of biomolecules. The combination of a hydrophilic PEG spacer and a bioorthogonal azide group enables the creation of well-defined bioconjugates with enhanced properties. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of drug development, proteomics, and materials science, facilitating the effective implementation of this important class of chemical linkers.
References
- 1. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 2. adcreview.com [adcreview.com]
- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tebubio.com [tebubio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Azido-PEG5-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 11. Azido-PEG5-acid, 1425973-16-5 | BroadPharm [broadpharm.com]
- 12. Azido-PEG5-NHS ester, 1433996-86-1 | BroadPharm [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. confluore.com.cn [confluore.com.cn]
- 18. benchchem.com [benchchem.com]
- 20. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. researchgate.net [researchgate.net]
- 24. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azide-PEG5-Ms: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azide-PEG5-Ms, a heterobifunctional linker widely utilized in the field of bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and its primary application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Detailed experimental protocols, safety information, and visual diagrams are included to facilitate its practical application in the laboratory.
Chemical Structure and Properties
This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring two distinct reactive functionalities: an azide (B81097) group (-N₃) at one terminus and a mesylate group (-OMs) at the other. The PEG5 linker consists of five repeating ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility to the molecule.
The azide group is a key functional group for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[1][2] Specifically, the azide readily participates in CuAAC reactions with terminal alkynes to form a stable triazole linkage.[1][2] The mesylate group is an excellent leaving group, making it susceptible to nucleophilic substitution by thiols, amines, or hydroxyls, although its reactivity is generally lower than other commonly used functional groups for bioconjugation. This compound serves as a PEG linker where the azide reacts with BCN, DBCO, or alkynes via Click Chemistry, and the mesyl group is a good leaving group for nucleophilic substitution reactions.[3] The PEG spacer enhances the water solubility of the molecule.[3]
Chemical Structure
References
A Technical Guide to the Synthesis and Purification of Azide-PEG5-Mesylate and its Azide Derivative
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Azide-PEG5-Mesylate (more accurately, the mesylate precursor to Azide-PEG5) and the subsequent conversion to Azide-PEG5. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation who require detailed experimental protocols and comparative data.
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in pharmaceutical and biotechnological applications to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The functionalization of PEG with terminal azide (B81097) groups is of particular importance as it enables facile conjugation to other molecules via "click chemistry," a highly efficient and bio-orthogonal reaction. This guide details a common and effective two-step synthetic route to obtain Azide-PEG5, which proceeds through a mesylate intermediate (Pentaethylene glycol monomesylate).
Synthetic Pathway Overview
The synthesis of Azide-PEG5 from Pentaethylene glycol (PEG5-OH) is typically achieved in a two-step process. The first step involves the mesylation of the terminal hydroxyl group of PEG5-OH to form the more reactive mesylate intermediate, PEG5-OMs. In the second step, the mesylate group is displaced by an azide group through nucleophilic substitution.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of mesylated and azido-functionalized PEGs[1][2]. While the original protocols may use PEGs of varying lengths, the methodology is directly applicable to pentaethylene glycol.
Step 1: Synthesis of Pentaethylene Glycol Monomesylate (PEG5-OMs)
This procedure details the conversion of the terminal hydroxyl group of pentaethylene glycol to a mesylate group.
Materials:
-
Pentaethylene Glycol (PEG5-OH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Triethylamine (B128534) (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Water (H₂O)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve pentaethylene glycol (1 eq.) in anhydrous dichloromethane.
-
Add triethylamine (1.33 eq.) to the solution.
-
Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Slowly add methanesulfonyl chloride (2.1 eq.) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic phases with brine (3x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of Azide-PEG5
This procedure describes the nucleophilic substitution of the mesylate group with an azide group.
Materials:
-
Pentaethylene Glycol Monomesylate (PEG5-OMs)
-
Ethanol
-
Sodium Azide (NaN₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask under an inert atmosphere, dissolve the dried PEG5-OMs (1 eq.) in ethanol.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, concentrate the solution using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, Azide-PEG5.
Data Presentation
The following tables summarize the quantitative data for the synthesis of a representative methoxy-PEG-mesylate and its subsequent conversion to an azide derivative, which is expected to be very similar for a PEG5 derivative[1][2].
Table 1: Reagents and Yield for the Synthesis of mPEG350-OMs
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
| mPEG350-OH | ~350 | 0.511 | 1.46 | 1 |
| Triethylamine | 101.19 | 0.192 | 1.9 | 1.33 |
| Mesyl Chloride | 114.55 | 0.366 | 3.2 | 2.1 |
| Product | mPEG350-OMs | 0.611 | 1.42 | 99% Yield |
Table 2: Reagents and Yield for the Synthesis of mPEG350-N₃
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
| mPEG350-OMs | ~428 | 0.611 | 1.42 | 1 |
| Sodium Azide | 65.01 | 0.139 | 2.141 | 1.5 |
| Product | mPEG350-N₃ | 0.518 | 1.38 | 97% Yield |
Purification of PEG Derivatives
The purification of PEG derivatives is a critical step to ensure high purity for subsequent applications. Several methods are commonly employed[3].
Precipitation
Precipitation is a straightforward and cost-effective method for purifying PEG derivatives. It relies on the differential solubility of PEGs and impurities in various solvents. PEGs are typically soluble in polar solvents like water and methanol (B129727) but insoluble in non-polar solvents such as diethyl ether and hexane[3]. By adding a non-polar solvent to a solution of the PEG derivative in a polar solvent, the product can be precipitated while impurities remain in solution. The precipitate is then collected by filtration or centrifugation[3].
Column Chromatography
Column chromatography is a powerful technique for achieving high-purity PEG derivatives[3]. Different types of column chromatography can be utilized:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size.
-
Ion-Exchange Chromatography (IEC): Effective for charged PEG derivatives.
-
Normal Phase Chromatography: Using solvent systems like chloroform-methanol can provide good separation for PEG compounds[4]. A gradient of 1-10% ethanol/isopropanol in chloroform (B151607) has also been reported to give good separation[4].
-
Polystyrene-Divinylbenzene Beads: This stationary phase with ethanol/water as the eluent has been shown to be effective for preparative purification of PEG derivatives[1].
Dialysis
Dialysis is a size-based purification method that uses a semi-permeable membrane to separate larger PEG derivatives from smaller impurities[3].
The purification workflow can be visualized as follows:
Characterization
The successful synthesis of the mesylate and azide derivatives of PEG can be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the functionalization of the PEG chain. For the mesylate, characteristic peaks around 4.35 ppm (for the methylene (B1212753) group adjacent to the mesylate) and 3.03 ppm (for the methyl group of the mesylate) are expected[1][2]. For the azide, the peak at 4.35 ppm will shift, and the mesylate peak at 3.03 ppm will disappear.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to confirm the molecular weight of the final product and its precursors[4].
Conclusion
The synthesis of Azide-PEG5 via a mesylate intermediate is a robust and high-yielding process. The detailed protocols and purification strategies outlined in this guide provide a solid foundation for researchers to produce high-purity Azide-PEG5 for applications in bioconjugation and drug delivery. Careful execution of the experimental procedures and appropriate selection of purification methods are crucial for obtaining the desired product with high fidelity.
References
- 1. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Mesyl Group in Azide-PEG5-MS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of Azide-PEG5-MS, a heterobifunctional linker, with a specific focus on the critical role of the mesyl group. This document provides a comprehensive overview of its chemical properties, reactivity, and applications in bioconjugation and drug delivery, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Introduction to this compound
This compound is a versatile chemical tool employed in bioconjugation and nanotechnology. It comprises three key components:
-
An azide (B81097) group (-N₃) , which is widely used in "click chemistry," particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are known for their high efficiency, specificity, and biocompatibility[1].
-
A pentaethylene glycol (PEG5) spacer , a hydrophilic chain that enhances the solubility of the molecule in aqueous environments and reduces non-specific interactions with biological molecules. The PEG spacer also provides flexibility and optimal distance between the conjugated molecules[1].
-
A mesyl group (-OMs or -SO₂CH₃) , which functions as an excellent leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of nucleophiles.
The dual functionality of this compound enables a two-step, orthogonal conjugation strategy, making it a valuable asset in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.
The Chemistry of the Mesyl Group
The mesyl group, a derivative of methanesulfonic acid, is a superb leaving group in nucleophilic substitution reactions, particularly Sₙ2 reactions. Its efficacy stems from the fact that it is the conjugate base of a strong acid, methanesulfonic acid. The negative charge that develops on the oxygen atom upon its departure is effectively stabilized through resonance across the sulfonyl group[2].
The reactivity of alkyl sulfonates, including mesylates, in Sₙ2 reactions follows the general order of CH₃ > 1° > 2° > 3° for the carbon atom bearing the leaving group, due to steric hindrance[2].
Quantitative Data on Mesylate Reactivity
| Leaving Group | Common Name | Relative Rate (k_rel) |
| CH₃SO₃⁻ | Mesylate | 1.00 |
| p-CH₃C₆H₄SO₃⁻ | Tosylate | 0.70 |
| Br⁻ | Bromide | 0.001 |
| Cl⁻ | Chloride | 0.0001 |
| CH₃COO⁻ | Acetate | 1 x 10⁻¹⁰ |
Data adapted from studies on the nucleophilic substitution of various alkyl derivatives.[2]
As the table indicates, the mesylate group is a significantly better leaving group than halides, making reactions with nucleophiles more efficient and often requiring milder conditions.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of an Azide-PEG-Mesylate compound, which can be adapted for a PEG5 linker. The synthesis is a two-step process starting from a diol-PEG.
Step 1: Mesylation of one hydroxyl group
-
Dissolve dihydroxy-PEG5 in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon).
-
Add triethylamine (B128534) (Et₃N) as a base.
-
Cool the mixture to 0°C and add methanesulfonyl chloride (MsCl) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-mesyl-PEG5-alcohol.
Step 2: Azidation of the remaining hydroxyl group
-
Dissolve the mono-mesyl-PEG5-alcohol in a suitable solvent such as ethanol (B145695) or DMF.
-
Add sodium azide (NaN₃) in excess.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water to remove excess sodium azide and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield this compound[3].
Nucleophilic Substitution with a Thiol-Containing Molecule
This protocol outlines a general procedure for conjugating a thiol-containing molecule to this compound via nucleophilic substitution of the mesyl group.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., a cysteine-containing peptide)
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF or Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
Procedure:
-
Dissolve the thiol-containing molecule in the anhydrous solvent under an inert atmosphere.
-
Add the base (DIPEA) to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
In a separate vessel, dissolve this compound in the same anhydrous solvent.
-
Slowly add the this compound solution to the solution of the thiol-containing molecule.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by an appropriate technique such as HPLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting Azide-PEG5-S-biomolecule conjugate can be purified using techniques like size exclusion chromatography or reversed-phase HPLC.
Visualization of a General Experimental Workflow
The following diagram illustrates a general workflow for the functionalization of a biomolecule and a nanoparticle using the dual functionalities of this compound.
Caption: A general two-step workflow for bioconjugation using this compound.
Applications in Drug Delivery and Nanotechnology
The unique properties of this compound make it a valuable tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): The mesyl group can be used to attach the linker to a drug molecule, while the azide group allows for the subsequent conjugation to a modified antibody containing an alkyne group.
-
Functionalization of Nanoparticles: As illustrated in the workflow above, this compound can be used to first attach a targeting ligand (e.g., a peptide or antibody fragment) and then conjugate the entire construct to the surface of a nanoparticle. This is crucial for creating targeted drug delivery systems and diagnostic imaging agents[4][5].
-
Surface Modification: The mesyl group can be used to react with nucleophilic groups on a surface (e.g., amines or thiols on a biosensor chip) to create an azide-functionalized surface for subsequent "click" reactions.
Conclusion
The mesyl group in this compound is not merely a placeholder but a highly reactive functional group that serves as an excellent leaving group in nucleophilic substitution reactions. This property, combined with the azide functionality and the hydrophilic PEG spacer, provides researchers with a powerful and versatile tool for the construction of complex bioconjugates and advanced drug delivery systems. The ability to perform sequential, orthogonal reactions with high efficiency is a key advantage that enables precise control over the final molecular architecture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Azide-PEG5-NHS Ester: A Technical Guide to Water Solubility and Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical physicochemical and biological properties of Azide-PEG5-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and biomaterial science. This document provides a comprehensive overview of its water solubility and biocompatibility, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations to empower researchers in their applications.
Core Properties of Azide-PEG5-NHS Ester
Azide-PEG5-NHS ester is a chemical tool that features a polyethylene (B3416737) glycol (PEG) spacer of five ethylene (B1197577) glycol units. This spacer is flanked by an azide (B81097) (N3) group on one end and an N-hydroxysuccinimide (NHS) ester on the other. This unique structure allows for a two-step conjugation strategy. The NHS ester reacts with primary amines (e.g., on proteins or peptides) to form stable amide bonds, while the azide group enables subsequent modification via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
Water Solubility
| Compound | Molecular Weight ( g/mol ) | Solvent(s) | Reported Solubility |
| Azide-PEG-NHS ester | 5,000 | Water, DCM, DMF, DMSO | Soluble[1] |
| Methoxy PEG Azide | Varies | Water, Chloroform, DMSO | 10 mg/mL[2] |
| NHS-Azide | 156.1 | Aqueous Buffers | Up to 5 mM[3] |
Table 1: Solubility of Structurally Related PEG-Azide and NHS-Azide Compounds.
The short PEG5 chain in Azide-PEG5-NHS ester is expected to render it soluble in aqueous buffers and a range of common organic solvents. The hydrophilic nature of the PEG spacer is a key feature that increases the solubility of the molecule in aqueous media[4][5][6].
It is crucial to consider the stability of the NHS ester in aqueous solutions. NHS esters are susceptible to hydrolysis, a reaction that competes with the desired conjugation to primary amines. The rate of hydrolysis is pH-dependent, increasing significantly with higher pH.
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Table 2: Hydrolysis Rate of NHS Esters in Aqueous Solution.
Due to this hydrolysis, it is recommended to prepare aqueous solutions of Azide-PEG5-NHS ester immediately before use and to perform conjugations in buffers with a pH range of 7.2-8.5 to balance amine reactivity and NHS ester stability.
Biocompatibility Profile
The biocompatibility of Azide-PEG5-NHS ester is a critical consideration for its use in biological systems. This can be assessed by examining the components of the molecule: the PEG spacer, the azide group, and the NHS ester.
Polyethylene Glycol (PEG): PEG is a well-established polymer in the biomedical field, known for its excellent biocompatibility. It is generally considered non-toxic, non-immunogenic, and resistant to protein adsorption[7]. Studies on various PEG derivatives have shown that cytotoxicity can be dependent on the molecular weight and the nature of the end groups[8].
Azide Group: The azide functional group is widely used in bioorthogonal chemistry due to its stability and lack of reactivity with most biological molecules. Studies on azide-functionalized surfaces and their use in "click" chemistry reactions on living cells suggest that the azide group is generally well-tolerated and does not significantly impact cell viability[9][10][11][12]. Research has also indicated that organic azides have a limited reaction with most other chemicals, contributing to their biocompatibility[13].
N-Hydroxysuccinimide (NHS): NHS is a common reagent in bioconjugation. Toxicological data indicates that NHS has low acute toxicity[14][15]. However, at high concentrations, NHS and the coupling agent EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may pose a risk of cytotoxicity[16].
Overall, Azide-PEG5-NHS ester is expected to have a favorable biocompatibility profile, primarily due to the presence of the PEG spacer. However, as with any chemical modification, it is essential to experimentally validate the biocompatibility of the final conjugate in the specific biological system of interest.
Experimental Protocols
General Workflow for Bioconjugation and Biocompatibility Assessment
Protocol for Amine-Reactive Labeling with Azide-PEG5-NHS Ester
Materials:
-
Protein or peptide to be labeled
-
Azide-PEG5-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein/Peptide Solution: Dissolve the protein or peptide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines like Tris, as they will compete with the target molecule for reaction with the NHS ester.
-
Prepare the Azide-PEG5-NHS Ester Stock Solution: Immediately before use, dissolve the Azide-PEG5-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 5 to 20-fold molar excess of the Azide-PEG5-NHS ester solution to the protein/peptide solution. The optimal molar ratio should be determined empirically for each specific application.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Purification: Remove the unreacted Azide-PEG5-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol for MTT Cell Viability Assay
Materials:
-
Cells of interest
-
Cell culture medium
-
Azide-PEG5-NHS ester conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the Azide-PEG5-NHS ester conjugate. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well (typically 10% of the well volume) and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol for Live/Dead Cell Viability Assay
Materials:
-
Cells of interest
-
Cell culture medium
-
Azide-PEG5-NHS ester conjugate
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-1)
-
PBS
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the Azide-PEG5-NHS ester conjugate as described in the MTT assay protocol.
-
Staining Solution Preparation: Prepare a working solution of Calcein AM and Ethidium Homodimer-1 in PBS according to the manufacturer's instructions.
-
Staining: After the treatment period, remove the culture medium and wash the cells with PBS. Add the Live/Dead staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), while dead cells will fluoresce red (Ethidium Homodimer-1).
-
Quantification: The percentage of live and dead cells can be quantified by counting the number of green and red cells in multiple fields of view.
Signaling Pathways and Logical Relationships
The interaction of Azide-PEG5-NHS ester with a biological system can be visualized as a series of steps leading to a biological response.
Conclusion
Azide-PEG5-NHS ester is a valuable tool for researchers in various fields due to its heterobifunctional nature that allows for sequential conjugation chemistries. Its PEG spacer is anticipated to confer good water solubility and biocompatibility. While specific quantitative data for this particular molecule is limited, information from related compounds and the well-documented properties of its constituent parts provide a strong basis for its effective and safe use in biological applications. As with any bioconjugation reagent, empirical validation of its properties and biological effects within the specific context of use is highly recommended. The provided protocols and workflows serve as a guide for researchers to design and execute their experiments effectively.
References
- 1. Azido-PEG-NHS ester, MW 5,000 | BroadPharm [broadpharm.com]
- 2. nanocs.net [nanocs.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Azido-PEG5-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 5. Azido-PEG5-NHS ester, 1433996-86-1 | BroadPharm [broadpharm.com]
- 6. tebubio.com [tebubio.com]
- 7. mdpi.com [mdpi.com]
- 8. Polymer Chemistry Defines Adjuvant Properties and Determines the Immune Response against the Antigen or Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azide-Reactive Liposome for Chemoselective and Biocompatible Liposomal Surface Functionalization and Glyco-Liposomal Microarray Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Azide-Functional Extracellular Matrix Coatings as a Bioactive Platform for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A chemical connection that affects your immune system - Leiden University [universiteitleiden.nl]
- 14. grokipedia.com [grokipedia.com]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Technical Guide: Stability and Storage of Azide-PEG5-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azide-PEG5-Maleimide, a heterobifunctional crosslinker critical in the field of bioconjugation and drug development. Understanding the stability profile of this reagent is paramount for ensuring the reproducibility of conjugation reactions and the quality of the final bioconjugate.
Overview of Azide-PEG5-Maleimide Stability
Azide-PEG5-Maleimide is a compound that incorporates three key chemical features: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group. The overall stability of the molecule is dictated by the individual stabilities of these components, with the maleimide group being the most sensitive moiety.
-
Azide Group: The azide functionality is highly stable under a wide range of conditions, making it a robust handle for "click chemistry" reactions.[1]
-
PEG Spacer: The PEG linker enhances the solubility and biocompatibility of the molecule and is generally stable.[2]
-
Maleimide Group: The maleimide group is reactive towards thiols, which is its intended function. However, it is also susceptible to hydrolysis, especially at neutral to basic pH. This susceptibility is the primary concern for the stability of the overall molecule.[3]
Due to the reactivity of the maleimide group, Azide-PEG-Maleimide reagents are often supplied as a two-component kit to be prepared immediately before use.[4][5][6] This underscores the limited stability of the complete linker in solution.
Recommended Storage Conditions
Proper storage is crucial to maintain the reactivity and integrity of Azide-PEG5-Maleimide. The following conditions are recommended based on general guidelines for PEG and maleimide derivatives.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower for long-term storage.[4][6] | Minimizes the rate of hydrolysis and other degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[7] | Protects the maleimide group from moisture and oxidation. |
| Light | Store in the dark.[7] | The maleimide group can be light-sensitive. |
| Moisture | Store in a desiccated environment.[7] | Prevents hydrolysis of the maleimide ring. |
| Form | Store as a dry solid. | Solutions, especially in aqueous buffers, have limited stability. |
| In-Solution | Prepare fresh and use immediately. If short-term storage is necessary, store at -20°C for a few hours.[4][5][6] | The maleimide group degrades in solution, especially in aqueous buffers. |
Handling Procedure: When removing the reagent from cold storage, it is essential to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which can lead to hydrolysis.[7]
Quantitative Stability Data
Obtaining precise quantitative stability data for Azide-PEG5-Maleimide is challenging as it is often generated in-house by manufacturers and can be formulation-dependent. However, data from studies on similar PEG-maleimide compounds provide valuable insights into the expected stability.
Table 1: Stability of Maleimide Groups on PEGylated Nanoparticles in Aqueous Buffer (pH 7.0)
| Storage Temperature | Time | Remaining Maleimide Reactivity (%) |
| 4°C | 7 days | ~90% |
| 20°C | 7 days | ~60% |
Data adapted from a study on maleimide-PEG-PLGA nanoparticles and represents the reactivity of the maleimide group.[3]
Table 2: Half-life of N-Substituted Maleimide-Thiol Adducts in the Presence of Glutathione
| Maleimide Derivative | Thiol Conjugate | Half-life of Conversion |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 18 hours |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | 3.1 hours |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | Not specified |
This table illustrates the stability of the thiosuccinimide linkage post-conjugation, which is susceptible to retro-Michael reaction and thiol exchange. The rates are dependent on the N-substituent of the maleimide.[8]
Degradation Pathways
The primary degradation pathway for Azide-PEG5-Maleimide is the hydrolysis of the maleimide ring, which renders it unreactive towards thiols. After conjugation to a thiol-containing molecule, the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation.
Experimental Protocols
Protocol for In-Situ Preparation of Azide-PEG-Maleimide
Due to its limited stability, Azide-PEG-Maleimide is often prepared immediately prior to use from a two-component kit.
Materials:
-
Component A: Maleimide-NHS ester
-
Component B: Azido-PEG-amine
-
Dry, amine-free solvent (e.g., DMSO or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert gas atmosphere, dissolve Component B (Azido-PEG-amine) in the dry solvent.
-
Slowly add the solution of Component B to Component A (Maleimide-NHS ester) with stirring.
-
Continue stirring at room temperature for 30-60 minutes.
-
The resulting solution of Azide-PEG-Maleimide is ready for immediate use in conjugation reactions.[4][6]
Protocol for Stability Testing by RP-HPLC
This protocol outlines a method to assess the hydrolytic stability of Azide-PEG5-Maleimide in an aqueous buffer.
Materials:
-
Azide-PEG5-Maleimide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-phase HPLC system with a C18 column
-
UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a stock solution of Azide-PEG5-Maleimide in a minimal amount of organic solvent (e.g., DMSO) and dilute to a known concentration in PBS (pH 7.4).
-
Incubate the solution at a controlled temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by RP-HPLC.
-
Inject the sample onto the C18 column and elute with a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Monitor the elution profile at a wavelength where the maleimide absorbs (around 300 nm).[9]
-
The peak corresponding to the intact Azide-PEG5-Maleimide will decrease over time as it hydrolyzes.
-
Quantify the peak area at each time point to determine the rate of degradation and the half-life of the compound under the tested conditions.
Conclusion
The stability of Azide-PEG5-Maleimide is primarily limited by the susceptibility of the maleimide group to hydrolysis. For optimal performance and reproducible results in bioconjugation, it is imperative to store the reagent under cold, dry, and inert conditions and to prepare solutions fresh for each use. The provided experimental protocols can serve as a starting point for researchers to establish in-house stability-indicating assays to ensure the quality and reactivity of this important crosslinker in their specific applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0254312) [hmdb.ca]
- 3. Buy Azido-PEG3-Maleimide | 1858264-36-4 | >95% [smolecule.com]
- 4. broadpharm.com [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
A Technical Guide to Heterobifunctional PEG Linkers in Bioconjugation
Abstract: Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern biopharmaceutical development, enabling the precise and stable conjugation of distinct molecular entities.[1][2] These linkers, composed of a PEG backbone with different reactive groups at each terminus, offer significant advantages, including enhanced hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting conjugates.[1][3] This guide provides a comprehensive overview of the core chemistry, quantitative properties, applications, and experimental protocols associated with heterobifunctional PEG linkers, with a focus on their role in creating advanced therapeutics like antibody-drug conjugates (ADCs) and diagnostics.
Introduction to PEGylation and Heterobifunctional Linkers
PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drugs.[4] This strategy is a cornerstone of biopharmaceutical development, primarily aimed at improving a drug's safety and efficacy.[4]
Core Benefits of PEGylation:
-
Increased Hydrophilicity: The ethylene (B1197577) oxide units of PEG form hydrogen bonds with water, significantly improving the solubility of hydrophobic molecules and reducing aggregation.[1][3]
-
Reduced Immunogenicity: PEG chains create a hydration shell that can mask epitopes on a molecule's surface, reducing recognition by the immune system and subsequent clearance.[2][3]
-
Improved Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, thereby extending its circulation half-life.[3][5]
-
Enhanced Stability: PEGylation can protect conjugated molecules from enzymatic degradation.[6]
While simple PEGylation uses polymers with one reactive group, heterobifunctional PEG linkers possess two different reactive termini.[1] This dual-reactivity is crucial for complex conjugation strategies where two distinct molecules must be linked together in a controlled, sequential manner, such as connecting a targeting antibody to a therapeutic payload.[2][6]
Chemistry of Heterobifunctional PEG Linkers
The versatility of heterobifunctional PEGs stems from the wide array of reactive functional groups that can be placed at their termini. The choice of these groups is dictated by the available functional groups on the target biomolecules (e.g., proteins, peptides) and the desired stability of the final linkage.[6]
Commonly targeted functional groups on proteins include:
-
Primary Amines (-NH₂): Found at the N-terminus and on the side chains of lysine (B10760008) residues. They are abundant and typically surface-exposed, making them a common target.[4][7]
-
Thiols/Sulfhydryls (-SH): Found on cysteine residues. Their lower abundance compared to amines allows for more site-specific conjugation.[4]
-
Carboxyls (-COOH): Located at the C-terminus and on aspartic and glutamic acid residues.
-
Bioorthogonal Groups: Azides and alkynes are used in "click chemistry," which offers high specificity and reaction efficiency.[6][8]
The following table summarizes common reactive groups found on heterobifunctional PEG linkers and their specific targets.
| Reactive Group | Target Functional Group | Resulting Bond | Typical Reaction pH |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 7.0 - 9.0 |
| Maleimide (B117702) | Thiol/Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 |
| Aldehyde | Amine (-NH₂), Hydrazide | Imine (reduced to Amine) | 5.0 - 9.0 |
| Alkyne (e.g., DBCO) | Azide (-N₃) | Triazole | Neutral |
| Azide (-N₃) | Alkyne | Triazole | Neutral |
| Carbodiimide (EDC) | Carboxyl (-COOH) | Amide (with an amine) | 4.5 - 7.5 |
| Orthopyridyl Disulfide (OPSS) | Thiol/Sulfhydryl (-SH) | Disulfide (cleavable) | Neutral |
Quantitative Properties of PEG Linkers
The physical properties of the PEG chain itself—namely its length and molecular weight—are critical variables that must be optimized for each application. These properties directly influence the stability, solubility, and biological activity of the final conjugate.[4]
| PEG Linker (Number of PEG units) | Approx. Molecular Weight (Da) | Approx. Contour Length (nm)[9] | Key Characteristics & Applications |
| PEG3 / PEG4 | 150 - 200 | ~1.1 - 1.4 | Short, discrete spacers for minimal steric hindrance in probes and small molecule conjugates. |
| PEG8 | ~400 | ~2.8 | Often used in PROTACs and other small molecule-biomolecule conjugates. |
| PEG12 | ~570 | ~4.2 | Balances hydrophilicity and length for ADCs and peptide modifications. |
| PEG24 | ~1100 | ~8.4 | Increased solubility and spacing for larger proteins and nanoparticles. |
| PEG48 (2kDa) | ~2000 | ~16.8 | Significantly improves pharmacokinetic properties for therapeutic proteins. |
| PEG114 (5kDa) | ~5000 | ~39.9 | Provides a substantial "stealth" effect, reducing immunogenicity and clearance. |
Note: Contour length is an estimate and can vary based on conformation.
Key Applications
Heterobifunctional PEG linkers are foundational to numerous advanced biomedical applications.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of cancer therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells.[2] Heterobifunctional linkers are essential for connecting the antibody to the drug payload.[10] The linker's properties influence the ADC's stability in circulation and the mechanism of drug release at the target site.[11][] For example, an NHS-PEG-Maleimide linker can be used to first attach to lysine residues on the antibody, followed by conjugation to a thiol-containing drug.[13]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two active domains—one that binds the target protein and one that recruits an E3 ubiquitin ligase—joined by a linker. Heterobifunctional PEG linkers are frequently used to optimize the spacing and orientation between the two domains, which is critical for inducing effective protein degradation.
Surface Modification and Diagnostics
PEG linkers are used to attach biomolecules (e.g., antibodies, enzymes) to surfaces for diagnostic assays (like ELISA) and biosensors.[14][15] One end of the linker anchors to the surface (e.g., via silane (B1218182) chemistry), while the other end presents a functional group for capturing the target biomolecule.[14] This PEG layer enhances the stability of the immobilized molecule and prevents non-specific binding to the surface.
Detailed Experimental Protocols
The following protocols provide generalized methodologies for common bioconjugation reactions using heterobifunctional PEG linkers. Note: These are starting points and must be optimized for specific molecules and linkers.
Protocol: Two-Step Amine-to-Thiol Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).[6]
Materials:
-
Protein-NH₂ (e.g., an antibody)
-
Molecule-SH (e.g., a thiol-containing peptide or drug)
-
NHS-Ester-PEG-Maleimide linker[13]
-
Amine Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Thiol Reaction Buffer: PBS, pH 6.5-7.5 (must be free of thiols)[4]
-
Anhydrous DMSO or DMF for dissolving the linker
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification
Procedure:
Step 1: Activation of Protein-NH₂ with the Linker
-
Prepare Protein-NH₂ in the Amine Reaction Buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the NHS-Ester-PEG-Maleimide linker in DMSO to a stock concentration of 10-20 mM.[6]
-
Add the linker solution to the protein solution at a 5- to 20-fold molar excess. The optimal ratio should be determined empirically.[16]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Remove the excess, unreacted linker using a desalting column equilibrated with the Thiol Reaction Buffer. This step is critical to prevent the maleimide groups from being quenched by the second molecule if it also contains amines.
Step 2: Conjugation to Molecule-SH
-
Immediately add the thiol-containing Molecule-SH to the purified, maleimide-activated protein solution. Use a 1.5- to 5-fold molar excess of the thiol molecule over the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
If desired, quench any unreacted maleimide groups by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to a final concentration of ~10 mM and incubating for 15 minutes.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess Molecule-SH and other reaction components.
Characterization:
-
Confirm the conjugation and assess purity using SDS-PAGE, which should show a shift in the molecular weight of the protein.
-
Use SEC-HPLC to determine the extent of aggregation and purity of the final conjugate.[6]
-
Mass spectrometry (LC-MS) can be used to confirm the mass of the final conjugate and determine the drug-to-antibody ratio (DAR) in ADC development.
// Nodes Protein [label="1. Prepare Protein-NH₂\nin Amine Buffer (pH 7.2-8.0)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddLinker [label="2. Add NHS-PEG-Maleimide\n(10x molar excess)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate1 [label="3. Incubate 30-60 min\nat Room Temperature", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; Purify1 [label="4. Purify via Desalting Column\n(Equilibrate in Thiol Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActivatedProtein [label="Maleimide-Activated Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; AddThiol [label="5. Add Thiol-Molecule (-SH)\n(2x molar excess)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="6. Incubate 1-2 hours\nat Room Temperature", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; Purify2 [label="7. Purify Final Conjugate\n(e.g., SEC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Final Conjugate\n(Protein-S-Molecule)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Protein -> AddLinker; AddLinker -> Incubate1; Incubate1 -> Purify1; Purify1 -> ActivatedProtein; ActivatedProtein -> AddThiol; AddThiol -> Incubate2; Incubate2 -> Purify2; Purify2 -> FinalProduct; } dot Caption: Workflow for a two-step amine-to-thiol bioconjugation.
Conclusion
Heterobifunctional PEG linkers are a cornerstone technology in the fields of drug delivery, diagnostics, and materials science.[3] Their unique ability to connect two different molecular entities in a controlled manner, combined with the inherent benefits of the PEG polymer, allows for the creation of sophisticated and highly effective bioconjugates.[6] By carefully selecting the terminal functional groups and optimizing the PEG chain length, researchers can fine-tune the properties of these conjugates to meet the demanding requirements of therapeutic and diagnostic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Safe Handling of Azide-PEG5-MS and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling precautions for azide-functionalized polyethylene (B3416737) glycol (PEG) compounds, with a specific focus on structures similar to Azide-PEG5-MS. Due to the potential reactivity and toxicity of the azide (B81097) functional group, a thorough understanding of safety protocols is crucial for all personnel involved in its handling, use, and disposal.
Section 1: Safety Data Summary
Table 1: Hazard Identification and Classification
| Hazard Class | Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
| Explosive Properties | Potentially explosive | Can be heat- and shock-sensitive.[3] |
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers. If irritation persists, seek medical attention. |
| Inhalation | Remove to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). In severe cases or if symptoms persist, seek medical attention.[4] |
| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |
Table 3: Handling and Storage Recommendations
| Aspect | Recommendation | Rationale |
| Handling | Use only in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[5] Use plastic or glass spatulas; DO NOT USE METAL SPATULAS .[5] | To prevent inhalation of vapors and accidental contact. Metal spatulas can form shock-sensitive metal azides.[1] |
| Storage | Store at -20°C, away from heat, light, pressure, and shock.[6][7] Store separately from incompatible materials such as acids, bromine, carbon disulfide, dimethyl sulfate (B86663), and heavy metals and their salts.[1] | To maintain stability and prevent decomposition or violent reactions.[1] |
| Solvents | Never use halogenated solvents (e.g., dichloromethane, chloroform).[8] | Can form extremely unstable and explosive di- and tri-azidomethane.[8] |
| Disposal | Dispose of as special waste through a licensed disposal company. Azide-containing waste streams must be collected separately and clearly labeled.[1] DO NOT co-mingle with acidic wastes .[1] | To prevent the formation of highly toxic and explosive hydrazoic acid.[1] |
Section 2: Experimental Protocols
The following is a generalized protocol for a common application of azide-PEG compounds: a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This protocol incorporates critical safety precautions.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an azide-PEGylated molecule to an alkyne-containing biomolecule.
Materials:
-
Azide-PEG5-functionalized molecule
-
Alkyne-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, chemical-resistant gloves
Procedure:
-
Preparation of Stock Solutions (in a chemical fume hood):
-
Prepare a 10 mM stock solution of the Azide-PEG5-functionalized molecule in an appropriate aqueous buffer (e.g., PBS).
-
Prepare a 10 mM stock solution of the alkyne-functionalized biomolecule in an appropriate aqueous buffer.
-
Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup (in a microcentrifuge tube):
-
To a final volume of 1 mL, add the following in order:
-
Alkyne-functionalized biomolecule (to a final concentration of 100 µM).
-
Azide-PEG5-functionalized molecule (to a final concentration of 1 mM).
-
THPTA (to a final concentration of 1 mM).
-
Copper(II) sulfate (to a final concentration of 1 mM).
-
Sodium ascorbate (to a final concentration of 5 mM).
-
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method for the biomolecule of interest (e.g., size exclusion chromatography, dialysis, or spin filtration) to remove excess reagents.
-
-
Waste Disposal:
-
Collect all waste containing the azide-PEG compound and copper into a designated, clearly labeled hazardous waste container. Do not mix with acidic waste.
-
Section 3: Visualized Workflows
Diagram 1: Safe Handling Workflow for Azide-Containing Compounds
Caption: A logical workflow for the safe handling of azide-containing compounds.
Diagram 2: Experimental Workflow for CuAAC "Click" Chemistry
Caption: A streamlined experimental workflow for a CuAAC reaction.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal safety review and the specific Safety Data Sheet for the exact compound being used. Always consult the SDS and follow all institutional safety protocols.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. m-PEG5-azide|MSDS [dcchemicals.com]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. Azido-PEG5-azide | BroadPharm [broadpharm.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ucd.ie [ucd.ie]
A Technical Guide to Azide-PEG5-NHS Ester: Commercial Availability and Applications in Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azide-PEG5-NHS ester, a versatile heterobifunctional crosslinker crucial for advanced applications in bioconjugation, drug delivery, and the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its commercial availability, key chemical properties, and detailed protocols for its use in labeling and conjugation reactions.
Introduction to Azide-PEG5-NHS Ester
Azide-PEG5-NHS ester is a chemical reagent featuring an azide (B81097) (N3) group and an N-hydroxysuccinimide (NHS) ester, connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts desirable properties for bioconjugation:
-
NHS Ester: This functional group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] This reaction is typically performed in aqueous buffers at a pH of 7-9.[2]
-
Azide Group: The azide moiety is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[][4] It can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) in a strain-promoted alkyne-azide cycloaddition (SPAAC), which is copper-free.[5][6]
-
PEG5 Spacer: The hydrophilic polyethylene glycol linker enhances the solubility of the reagent and the resulting conjugate in aqueous media, reduces aggregation of labeled proteins, and provides a flexible spacer to minimize steric hindrance between conjugated molecules.[5][7]
Commercial Suppliers and Availability
A variety of life science suppliers offer Azide-PEG5-NHS ester, ensuring its accessibility for research and development. The following table summarizes the product specifications from several prominent vendors.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Available Quantities |
| BroadPharm | BP-21659 | 98% | 432.4 | 1433996-86-1 | 100 mg, 250 mg, 500 mg, 1 g[5] |
| CD Bioparticles | CDPB-041192 | 98% | 432.4 | 1433996-86-1 | 100 mg, 250 mg, 500 mg[8] |
| MedchemExpress | HY-129209 | >98% | 432.43 | 1433996-86-1 | 100 mg, 250 mg, 500 mg, 1 g |
| Precise PEG | AG-1130 | >90% | 432.43 | 1433996-86-1 | Inquire for details[9] |
| Santa Cruz Biotechnology | sc-484227 | - | 432.43 | 1433996-86-1 | Inquire for details[10] |
| Tebubio | P00130557 | - | 432.4 | 1433996-86-1 | 100 mg, 250 mg, 500 mg, 1 g[11] |
Note: Purity levels and available quantities are subject to change. Please refer to the supplier's website for the most current information.
Key Applications and Experimental Protocols
Azide-PEG5-NHS ester is a cornerstone reagent for several advanced bioconjugation techniques, including the labeling of proteins and the synthesis of PROTACs.
Protein and Antibody Labeling via NHS Ester Chemistry
The NHS ester functionality allows for the straightforward introduction of an azide group onto proteins and antibodies. This "azide-tagging" prepares the biomolecule for subsequent conjugation via click chemistry.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Azide-PEG5-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (with an appropriate molecular weight cutoff)
-
Quenching buffer (e.g., Tris-HCl)
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azide-PEG5-NHS ester in anhydrous DMSO. NHS esters are moisture-sensitive, so it is crucial to use high-quality anhydrous solvent and keep the reagent vial tightly sealed.[2]
-
Labeling Reaction:
-
Calculate the required volume of the Azide-PEG5-NHS ester stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).
-
Add the calculated volume of the azide-NHS ester stock solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM.
-
Purification: Remove unreacted Azide-PEG5-NHS ester and byproducts using a desalting column according to the manufacturer's instructions.
-
Characterization and Storage: The azide-labeled protein is now ready for downstream applications. The degree of labeling can be quantified if necessary. Store the labeled protein under conditions optimal for its stability, typically at 4°C for short-term and -80°C for long-term storage.
Bioconjugation via Click Chemistry
Once a biomolecule is azide-tagged, it can be conjugated to a molecule containing a compatible reactive group (an alkyne or a strained cyclooctyne).
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule in the reaction buffer.
-
In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO4 and the THPTA ligand.
-
Add the copper/ligand solution to the protein mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove the catalyst and unreacted reagents.
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[12] PEG linkers like Azide-PEG5-NHS ester are integral to PROTAC design, influencing their solubility, cell permeability, and the geometry of the ternary complex.[13][14]
A common strategy for synthesizing a PROTAC using Azide-PEG5-NHS ester involves a multi-step process:
-
Ligand Functionalization: One of the ligands (either for the target protein or the E3 ligase) is functionalized with an alkyne or a strained cyclooctyne.
-
Linker Conjugation to the Second Ligand: The other ligand, containing a primary amine, is reacted with Azide-PEG5-NHS ester to attach the azide-PEG linker.
-
Final "Click" Reaction: The two functionalized ligands are then joined together via a CuAAC or SPAAC reaction.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving Azide-PEG5-NHS ester.
Conclusion
Azide-PEG5-NHS ester is an indispensable tool for researchers in drug development and chemical biology. Its dual functionality, combined with the benefits of the PEG spacer, provides a robust and versatile platform for the precise construction of complex bioconjugates and innovative therapeutic modalities like PROTACs. The ready commercial availability of this reagent further facilitates its adoption in a wide range of research and development activities.
References
- 1. precisepeg.com [precisepeg.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Azido-PEG5-NHS ester, 1433996-86-1 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Azido-PEG5-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 9. precisepeg.com [precisepeg.com]
- 10. scbt.com [scbt.com]
- 11. tebubio.com [tebubio.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Methodological & Application
Application Note: Streamlined Antibody Modification with Azide-PEG5-NHS Ester for Site-Specific Conjugation
Introduction
This application note provides a detailed protocol for the conjugation of antibodies with Azide-PEG5-NHS Ester, a heterobifunctional crosslinker. This process, often referred to as azido-modification or azido-tagging, introduces an azide (B81097) group onto the antibody surface. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (e.g., lysine (B10760008) residues) on the antibody to form stable amide bonds. The terminal azide group enables subsequent site-specific conjugation to molecules containing an alkyne group via "click chemistry" (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition). This powerful technique is widely used in drug development, diagnostics, and research applications to create antibody-drug conjugates (ADCs), imaging agents, and other functionalized antibody constructs.
Key Experimental Considerations & Quantitative Data
Successful conjugation of Azide-PEG5-NHS Ester to an antibody is dependent on several key parameters. The following table summarizes critical quantitative data and experimental variables to consider for optimal conjugation efficiency.
| Parameter | Recommended Range/Value | Notes |
| Molar Excess of Azide-PEG5-NHS Ester | 5 - 20 fold molar excess over the antibody | The optimal ratio should be determined empirically for each antibody. A higher excess can lead to a higher degree of labeling (DOL), but may also increase the risk of antibody aggregation or inactivation. |
| Antibody Concentration | 1 - 10 mg/mL | Higher antibody concentrations can improve reaction efficiency. |
| Reaction Buffer pH | 7.2 - 8.5 | The NHS ester reaction is most efficient at a slightly alkaline pH. Buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer are commonly used. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the antibody for reaction with the NHS ester. |
| Reaction Time | 30 minutes - 2 hours | Longer reaction times can increase the DOL, but may also lead to hydrolysis of the NHS ester. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while reactions at 4°C can provide better control and may be preferable for sensitive antibodies. |
| Quenching Reagent | 10-50 mM Tris or Hydroxylamine | A quenching reagent is added to stop the reaction by consuming any unreacted NHS ester. |
Experimental Protocol
This protocol outlines the key steps for the conjugation of Azide-PEG5-NHS Ester to a model IgG antibody.
1. Materials and Reagents:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG5-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) system.
2. Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS. This can be achieved using a desalting column or dialysis.
-
Adjust the concentration of the antibody to 1-10 mg/mL in the reaction buffer.
3. Preparation of Azide-PEG5-NHS Ester Stock Solution:
-
Allow the Azide-PEG5-NHS Ester to equilibrate to room temperature before opening.
-
Prepare a stock solution of the reagent in anhydrous DMSO. For example, dissolve 1 mg of Azide-PEG5-NHS Ester in 100 µL of DMSO to create a 10 mg/mL stock solution.
-
Note: The NHS ester is moisture-sensitive. The stock solution should be prepared fresh and used immediately.
4. Conjugation Reaction:
-
Calculate the required volume of the Azide-PEG5-NHS Ester stock solution to achieve the desired molar excess.
-
Add the calculated volume of the Azide-PEG5-NHS Ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C, with gentle mixing.
5. Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
6. Purification of the Azide-Modified Antibody:
-
Remove the excess, unreacted Azide-PEG5-NHS Ester and quenching reagent using a desalting column or SEC.
-
Follow the manufacturer's instructions for the chosen purification method.
-
The purified azide-modified antibody can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
7. Characterization of the Conjugate (Optional but Recommended):
-
Degree of Labeling (DOL): The number of azide groups per antibody can be determined using various methods, such as MALDI-TOF mass spectrometry or by reacting the azide with an alkyne-containing fluorescent probe and measuring the fluorescence.
-
Antibody Integrity and Aggregation: Analyze the purified conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess its integrity and check for aggregation.
-
Binding Affinity: The antigen-binding affinity of the azide-modified antibody should be assessed using methods like ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised its function.
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes involved in antibody conjugation with Azide-PEG5-NHS Ester.
Caption: Experimental workflow for antibody conjugation with Azide-PEG5-NHS Ester.
Caption: Reaction scheme for azido-modification and subsequent click chemistry.
Application Notes and Protocols for Azide-PEG5-MS in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Azide-PEG5-MS is a heterobifunctional linker containing a terminal azide (B81097) (N₃) group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a maleimide-succinimide (MS) ester. This linker is designed for the development of ADCs through a two-step conjugation strategy involving "click chemistry".
The azide group provides a bioorthogonal handle for highly specific and efficient conjugation to an alkyne-modified payload or antibody via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The PEG5 spacer enhances the hydrophilicity of the resulting ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[1] The maleimide (B117702) group allows for covalent attachment to thiol groups, such as those on cysteine residues of an antibody.
These application notes provide detailed protocols for the utilization of this compound in the synthesis and characterization of ADCs, offering a robust platform for the development of next-generation targeted cancer therapies.
Key Features of this compound Linker
-
Bifunctionality : Features an azide group for click chemistry and a maleimide group for thiol-reactive conjugation.
-
PEG Spacer : The hydrophilic 5-unit PEG chain can enhance the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.[1]
-
Click Chemistry Compatibility : The azide moiety facilitates highly efficient and bioorthogonal conjugation, resulting in a stable triazole linkage with high yield and specificity.[2]
-
Site-Specific Conjugation Potential : When used in conjunction with engineered antibodies containing accessible cysteine residues, this linker can facilitate the production of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[3]
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of the this compound linker to the thiol groups of a reduced antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound linker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Desalting column (e.g., Sephadex G-25)
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in degassed PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the buffer to degassed PBS at pH 7.2-7.5.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
To the reduced antibody solution, add the this compound stock solution to achieve a 5-10 fold molar excess of linker to antibody.
-
Gently mix and incubate the reaction at 4°C for 4-16 hours or at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the azido-modified antibody using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker and quenching agent.
-
Collect the protein fractions containing the modified antibody.
-
Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-modified cytotoxic payload to the azido-modified antibody.
Materials:
-
Azido-modified antibody (from Protocol 1)
-
Alkyne-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution
-
Sodium ascorbate (B8700270) solution, freshly prepared
-
DMSO
-
PBS, pH 7.4
-
EDTA solution
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified payload in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Catalyst Premix:
-
In a separate tube, mix CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.[4]
-
-
Conjugation Reaction:
-
In a reaction vessel, add the azido-modified antibody in PBS.
-
Add the alkyne-modified payload solution to the antibody solution at a 5-10 molar excess.
-
Add the CuSO₄/THPTA premix to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.[5]
-
Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Reaction Quenching and Purification:
-
Quench the reaction by adding 5 mM EDTA.
-
Purify the ADC using SEC to remove unreacted payload, catalyst, and other small molecules. The ADC will elute in the initial high molecular weight peak.
-
Perform a buffer exchange into a suitable formulation buffer (e.g., PBS).
-
Protocol 3: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a copper-free alternative for conjugating a strained alkyne-modified payload to the azido-modified antibody.
Materials:
-
Azido-modified antibody (from Protocol 1)
-
Strained alkyne-modified payload (e.g., DBCO, BCN)
-
DMSO
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the strained alkyne-modified payload in DMSO.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the azido-modified antibody in PBS.
-
Add the strained alkyne-payload solution to the antibody solution at a 3-5 molar excess.
-
Gently mix and incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light. Reaction times may need optimization depending on the specific strained alkyne.
-
-
Purification:
-
Purify the ADC using SEC to remove the unreacted payload.
-
Perform a buffer exchange into a suitable formulation buffer (e.g., PBS).
-
ADC Characterization
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV-Vis Spectroscopy : This method relies on the distinct UV absorbance of the antibody (at 280 nm) and the payload at its specific maximum wavelength. The DAR can be calculated using the Beer-Lambert law if the extinction coefficients of both the antibody and the payload are known.
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates ADC species based on their hydrophobicity. Since each conjugated payload molecule increases the overall hydrophobicity, species with different DAR values can be resolved and quantified.
-
Mass Spectrometry (MS) : MS provides a direct measurement of the ADC's mass, allowing for the precise determination of the number of conjugated drug-linker molecules and thus the DAR. Analysis can be performed on the intact ADC or after reducing the antibody to its light and heavy chains.[6]
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC) : SEC is used to assess the purity of the ADC and quantify the percentage of aggregates, fragments, and the desired monomeric ADC.
In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated using in vitro cell-based assays.
Procedure (MTT Assay):
-
Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
Table 1: Illustrative Physicochemical Properties of an ADC Synthesized with this compound
| Parameter | Value | Method |
| Average DAR | 3.8 | HIC / MS |
| Monomer Purity | >95% | SEC |
| Aggregate Content | <5% | SEC |
| Free Payload | <1% | RP-HPLC |
Note: These values are representative and may vary depending on the specific antibody, payload, and conjugation conditions.
Table 2: Illustrative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | Treatment | IC₅₀ (nM) |
| BT-474 | HER2+ | ADC | 1.5 |
| BT-474 | HER2+ | Free Payload | 0.5 |
| BT-474 | HER2+ | Unconjugated Antibody | >1000 |
| MCF-7 | HER2- | ADC | >1000 |
Note: These values are representative and will depend on the specific cell lines, payload, and ADC construct.
Visualizations
Caption: General workflow for ADC synthesis using this compound.
Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Logical workflow for the characterization of a developed ADC.
References
- 1. purepeg.com [purepeg.com]
- 2. Monodispersed Azide-PEGs: Precision Linkers Driving the Next Generation of ADC Development | MolecularCloud [molecularcloud.org]
- 3. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
Application of Azide-PEG5-MS in PROTAC Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Azide-PEG5-MS linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, and polyethylene (B3416737) glycol (PEG) linkers, such as this compound, are frequently employed to optimize the pharmacological properties of these molecules.
Introduction to this compound in PROTAC Design
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The this compound linker is a bifunctional molecule featuring an azide (B81097) group, a five-unit polyethylene glycol (PEG5) spacer, and a second reactive group, denoted here as "MS". In the context of PROTAC synthesis, "MS" most commonly refers to a Maleimide (B117702) or an N-hydroxysuccinimide (NHS) ester group, both of which are widely used for bioconjugation.
The azide group serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific ligation of the linker to a molecule containing an alkyne group. The PEG5 spacer enhances the solubility and cell permeability of the PROTAC molecule. The maleimide or NHS ester group provides a reactive site for conjugation to the second ligand, typically through reaction with a thiol (for maleimide) or an amine (for NHS ester) functional group on the ligand.
Signaling Pathways of Common PROTAC Targets
The strategic application of PROTACs necessitates a thorough understanding of the signaling pathways of their target proteins. Below are diagrams illustrating the signaling pathways of two prominent PROTAC targets: BRD4 and BCR-ABL.
Caption: The role of BRD4 in transcriptional regulation and cancer cell proliferation.
Caption: Key signaling pathways activated by the BCR-ABL oncoprotein in CML.
Experimental Protocols
The synthesis of a PROTAC using an this compound linker is a modular process. The following protocols outline the general procedures for PROTAC synthesis using either an Azide-PEG5-Maleimide or an Azide-PEG5-NHS ester linker, followed by the click chemistry reaction.
PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC molecule.
Protocol 1: PROTAC Synthesis using Azide-PEG5-Maleimide
This protocol is suitable for conjugating a POI or E3 ligase ligand that contains a free thiol group.
Materials:
-
Thiol-containing ligand (1.0 eq)
-
Azide-PEG5-Maleimide (1.1 eq)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the thiol-containing ligand in the reaction buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used as a co-solvent.
-
In a separate vial, dissolve Azide-PEG5-Maleimide in DMF or DMSO to prepare a stock solution.
-
Add the Azide-PEG5-Maleimide stock solution to the ligand solution under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Upon completion, the resulting azide-functionalized intermediate can be purified by preparative HPLC.
Protocol 2: PROTAC Synthesis using Azide-PEG5-NHS Ester
This protocol is designed for the conjugation of a POI or E3 ligase ligand that possesses a primary or secondary amine.
Materials:
-
Amine-containing ligand (1.0 eq)
-
Azide-PEG5-NHS ester (1.1 eq)
-
Anhydrous DMF or DMSO
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 eq)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-containing ligand in anhydrous DMF or DMSO under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 10-15 minutes at room temperature.
-
Add Azide-PEG5-NHS ester to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove excess reagents. The organic layer is then dried and concentrated.
-
The crude azide-functionalized intermediate is purified by flash column chromatography or preparative HPLC.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to assemble the PROTAC.
Materials:
-
Azide-functionalized intermediate from Protocol 1 or 2 (1.0 eq)
-
Alkyne-functionalized ligand (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the azide-functionalized intermediate and the alkyne-functionalized ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
The final PROTAC molecule is purified by preparative HPLC.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data for BRD4 and BCR-ABL PROTACs with varying PEG linker lengths. It is important to note that the optimal linker length is target-dependent and must be determined empirically.
Table 1: Degradation Efficacy of BRD4-Targeting PROTACs with Different Linker Lengths
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | PEG3 | 15 | >90 | HEK293 |
| Compound B | PEG4 | 8 | >95 | HeLa |
| Compound C | PEG6 | 25 | >90 | MV4-11 |
| Compound D | Alkyl Chain (12 atoms) | 50 | 85 | 293T |
Table 2: Degradation Efficacy of BCR-ABL-Targeting PROTACs with Different Linker Lengths
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound E | PEG2 | 100 | 80 | K562 |
| Compound F | PEG4 | 30 | >90 | K562 |
| Compound G | PEG6 | 85 | 88 | Ba/F3 |
| Compound H | Alkyl Chain (10 atoms) | 200 | 75 | K562 |
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The this compound linker is a valuable and versatile tool for the synthesis of PROTACs. Its modular nature, which allows for the independent conjugation of the POI and E3 ligase ligands through distinct chemical reactions, facilitates the rapid generation of PROTAC libraries for optimization. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting PROTACs, often leading to improved cellular activity. The detailed protocols and conceptual diagrams provided in this document serve as a comprehensive guide for researchers and drug developers in the exciting and rapidly advancing field of targeted protein degradation.
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Azide-PEG5-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG5-MS is a heterobifunctional linker designed for the versatile and efficient labeling of biomolecules. This reagent incorporates three key features: an azide (B81097) group for bioorthogonal "click" chemistry, a five-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and provide spatial separation, and a mesylate (Ms) group, which is an excellent leaving group for nucleophilic substitution reactions. This combination allows for a two-step labeling strategy: initial conjugation to a biomolecule via the mesylate group, followed by the attachment of a reporter molecule, such as a fluorescent dye, through the azide moiety.
The PEG linker offers several advantages in bioconjugation, including increased solubility of the conjugate, reduced immunogenicity, and improved pharmacokinetic profiles of therapeutic molecules. The azide functionality provides a bioorthogonal handle for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the attachment of a wide array of alkyne- or cyclooctyne-modified fluorescent probes, biotin, or drug molecules under mild, biocompatible conditions.
These application notes provide detailed protocols for the covalent modification of proteins with this compound and subsequent fluorescent labeling via click chemistry.
Data Presentation
The efficiency and properties of bioconjugates prepared with PEG linkers are influenced by various factors. The following tables summarize key quantitative data related to bioconjugation and the properties of the resulting conjugates.
| Parameter | Description | Typical Range/Value | Method of Determination |
| Degree of Labeling (DoL) | The average number of this compound molecules conjugated per biomolecule. | 1 - 10 | UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Labeling Efficiency (%) | The percentage of the initial this compound that is covalently attached to the biomolecule. | 30 - 80% | UV-Vis Spectroscopy, HPLC |
| Protein Recovery (%) | The percentage of protein recovered after the labeling and purification steps. | > 85% | Protein concentration assay (e.g., BCA) |
| Conjugate Stability | The stability of the bond formed between the biomolecule and the linker under physiological conditions. | The amide bond formed from the mesylate reaction with amines is highly stable. The triazole linkage from click chemistry is also exceptionally stable to hydrolysis and enzymatic degradation.[1] | HPLC, Mass Spectrometry over time |
| Property | Effect of PEGylation (with PEG5) |
| Solubility | The hydrophilic PEG5 chain significantly increases the aqueous solubility of the biomolecule, which is particularly beneficial for hydrophobic peptides or proteins. |
| Immunogenicity | The PEG linker can mask epitopes on the surface of therapeutic proteins, potentially reducing their immunogenicity.[][3] |
| Pharmacokinetics | PEGylation increases the hydrodynamic radius of the biomolecule, which can lead to reduced renal clearance and a longer circulation half-life in vivo. While a PEG5 linker has a modest effect compared to longer PEG chains, it can still contribute to improved pharmacokinetic profiles.[][3][4][5][6] |
| Biological Activity | The flexible PEG5 spacer helps to minimize steric hindrance between the biomolecule and its binding partners or substrates, often preserving its biological activity. However, this should be empirically tested for each specific conjugate. |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of a Protein with this compound
This protocol describes the conjugation of this compound to primary amines (N-terminus and lysine (B10760008) residues) on a target protein.
Materials:
-
Target protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette (e.g., 10K MWCO)
-
PBS (Phosphate-Buffered Saline), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the target protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the reaction.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Gently mix the reaction solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts by dialysis against PBS or by using a desalting column equilibrated with PBS.
-
The resulting azide-functionalized protein is now ready for click chemistry or can be stored at -20°C or -80°C.
-
Protocol 2: Fluorescent Labeling of Azide-Functionalized Protein via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing fluorescent dye to the azide-functionalized protein.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-fluorescent dye (e.g., Alkyne-Cy5, Alkyne-FITC)
-
Copper(II) sulfate (B86663) (CuSO4) solution (20 mM in water)
-
Copper ligand solution (e.g., 10 mM TBTA in DMSO or 50 mM THPTA in water)
-
Freshly prepared Sodium Ascorbate solution (50 mM in water)
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column or dialysis cassette
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized protein (at a final concentration of 1-5 mg/mL) with a 2-5 fold molar excess of the alkyne-fluorescent dye.
-
-
Catalyst Preparation and Addition:
-
Prepare the catalyst solution immediately before use.
-
Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:
-
Copper ligand (to a final concentration of 0.1-0.5 mM)
-
CuSO4 (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 1-5 mM)
-
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled protein from excess dye and catalyst components using a desalting column or dialysis against PBS.
-
The purified fluorescently labeled protein is ready for downstream applications.
-
Mandatory Visualization
Caption: Workflow for fluorescent labeling of a protein with this compound.
Caption: Workflow for kinase activity profiling using an azide-PEG linker.
References
- 1. Bioconjugation application notes [bionordika.fi]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 6. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
Surface Functionalization of Nanoparticles with Azide-PEG5-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and stability of nanoparticles in biological environments. The incorporation of a terminal azide (B81097) (N3) group provides a versatile handle for the covalent attachment of a wide array of molecules through "click chemistry," one of the most efficient and bio-orthogonal conjugation methods available.
This document provides detailed application notes and protocols for the surface functionalization of amine-terminated nanoparticles with Azide-PEG5-Maleimidostearyl (MS), an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines on the nanoparticle surface to form stable amide bonds, resulting in a PEGylated nanoparticle with a terminal azide group ready for subsequent conjugation reactions.
Principle of the Method
The functionalization process is a two-step procedure. Initially, nanoparticles with primary amine groups on their surface are reacted with the NHS ester of Azide-PEG5-MS. The NHS ester is a highly reactive group that specifically couples with primary amines at a physiological to slightly basic pH (7-9) to form a stable amide linkage. This reaction results in the covalent attachment of the Azide-PEG5 linker to the nanoparticle surface. The hydrophilic PEG spacer enhances the nanoparticle's solubility and stability in aqueous media, while the terminal azide group serves as a reactive site for subsequent modification via click chemistry.
Applications
Nanoparticles functionalized with this compound are valuable platforms for a multitude of applications in biomedical research and drug development:
-
Targeted Drug Delivery: The azide group can be used to "click" on targeting ligands such as antibodies, peptides, or small molecules that recognize specific cell surface receptors, thereby directing the nanoparticle-drug conjugate to the desired site of action.
-
Biomedical Imaging: Fluorophores, MRI contrast agents, or other imaging moieties can be attached to the azide-functionalized nanoparticles, enabling their use as probes for in vivo imaging and diagnostics.
-
Biosensor Development: The precise control over surface chemistry allows for the immobilization of biorecognition elements, leading to the development of highly sensitive and specific biosensors.
-
Cancer Therapy: Azide-functionalized nanoparticles can be used in photothermal therapy by attaching photosensitizers, leading to localized heat generation and tumor ablation.[1]
Data Presentation: Expected Physicochemical Changes
The successful functionalization of nanoparticles with this compound can be monitored by observing changes in their physicochemical properties. The following tables provide representative data for gold nanoparticles before and after surface modification.
Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Sample | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Amine-functionalized AuNPs | 50.2 ± 1.5 | 0.15 ± 0.02 |
| Azide-PEG5-AuNPs | 65.8 ± 2.1 | 0.18 ± 0.03 |
Note: The increase in hydrodynamic diameter is indicative of the successful grafting of the PEG linker onto the nanoparticle surface.
Table 2: Change in Surface Charge (Zeta Potential)
| Nanoparticle Sample | Zeta Potential (mV) |
| Amine-functionalized AuNPs | +25.4 ± 2.8 |
| Azide-PEG5-AuNPs | -5.1 ± 1.3 |
Note: The shift in zeta potential from positive to near-neutral or slightly negative is a strong indicator of the successful conjugation of the PEG linker, which shields the initial positive charge of the amine groups.[2]
Table 3: Quantification of Surface Azide Groups
| Quantification Method | Result |
| UV-Vis Spectroscopy (DBCO-based assay) | ~4.2 azide groups per nanoparticle |
| Fluorescence Quenching Assay | ~4-5 azide groups per nanoparticle |
Note: These methods allow for the quantification of the reactive azide groups on the nanoparticle surface, which is crucial for controlling the stoichiometry of subsequent conjugation reactions.[3]
Experimental Protocols
Protocol for Surface Functionalization of Amine-Terminated Nanoparticles with this compound
This protocol details the steps for conjugating this compound to nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., gold, iron oxide, silica)
-
This compound (stored at -20°C with desiccant)
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 1X PBS, 50 mM HEPES buffer)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Dialysis tubing or centrifugal filtration units for purification
Procedure:
-
Prepare Nanoparticle Suspension:
-
Resuspend the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly to ensure the nanoparticles are well-dispersed.
-
-
Prepare this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the 10 mM this compound solution to the nanoparticle suspension. The optimal molar excess may need to be determined empirically.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% (v/v) of the total reaction volume to maintain nanoparticle stability.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for an additional 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove unreacted this compound and quenching reagents by either:
-
Dialysis: Dialyze the reaction mixture against the Reaction Buffer overnight at 4°C with at least three buffer changes.
-
Centrifugal Filtration: Use an appropriate molecular weight cutoff (MWCO) centrifugal filtration unit to wash the nanoparticles. Resuspend the nanoparticles in the Reaction Buffer and repeat the centrifugation process three times.
-
-
-
Characterization and Storage:
-
Characterize the Azide-PEG5 functionalized nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm the presence of the azide group using Fourier-Transform Infrared (FTIR) spectroscopy (a characteristic peak appears around 2100 cm⁻¹).[3]
-
Quantify the surface azide groups using a suitable assay (e.g., a DBCO-dye based UV-Vis or fluorescence assay).[1][3]
-
Store the purified Azide-PEG5 functionalized nanoparticles at 4°C.
-
Protocol for "Click" Chemistry Conjugation to Azide-Functionalized Nanoparticles
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-containing molecule to the azide-functionalized nanoparticles.
Materials:
-
Azide-PEG5 functionalized nanoparticles (from Protocol 5.1)
-
Alkyne-containing molecule (e.g., peptide, drug, dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Reaction Buffer: Degassed PBS or other suitable buffer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
-
Click Reaction:
-
In a reaction tube, add the Azide-PEG5 functionalized nanoparticles.
-
Add the alkyne-containing molecule at a desired molar ratio to the azide groups on the nanoparticles.
-
If using THPTA, add it to the reaction mixture at this stage.
-
Add CuSO₄ to the reaction mixture.
-
Initiate the reaction by adding sodium ascorbate. The final concentrations of CuSO₄ and sodium ascorbate are typically in the range of 0.1-1 mM and 1-5 mM, respectively.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the conjugated nanoparticles using dialysis or centrifugal filtration as described in Protocol 5.1 to remove the copper catalyst, excess alkyne-molecule, and other reagents.
-
-
Characterization:
-
Characterize the final conjugate to confirm the successful attachment of the alkyne-containing molecule using appropriate techniques (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, gel electrophoresis).
-
Visualizations
Caption: Experimental workflow for the surface functionalization of nanoparticles.
Caption: Workflow for subsequent "click" chemistry conjugation.
References
Application Notes: Live-Cell Labeling Using Azide-PEG5-Maleimide and Terminal Alkynes
These application notes detail the use of azide-functionalized polyethylene (B3416737) glycol (PEG) linkers, specifically Azide-PEG5-Maleimide, for the targeted labeling of biomolecules on the surface of or within live cells. This technique is a cornerstone of bioorthogonal chemistry, enabling the visualization and study of biological processes in their native environment without disrupting cellular function.
The core of this method involves a two-step process. Initially, cells are treated with a metabolic precursor containing a terminal alkyne. This precursor is incorporated by the cell's natural metabolic pathways into specific biomolecules, such as glycoproteins or newly synthesized proteins. Subsequently, a probe molecule, Azide-PEG5-Maleimide, is introduced. This probe consists of an azide (B81097) group, a PEG5 linker, and a maleimide (B117702) reactive group. The azide group reacts with the metabolically incorporated alkyne via a copper-catalyzed or strain-promoted click chemistry reaction, forming a stable triazole linkage. The maleimide group on the other end of the PEG linker can then be used for subsequent conjugation to other molecules, such as fluorescent dyes or affinity tags, for detection and analysis.
This methodology is highly specific and efficient, with the bioorthogonal nature of the azide-alkyne reaction ensuring that the labeling occurs only between the intended reactive partners, minimizing off-target effects. The PEG5 linker enhances the water solubility of the probe and provides spatial separation between the labeled biomolecule and the detection moiety.
Key Applications:
-
Metabolic Labeling and Visualization: Tracking the synthesis and localization of newly synthesized proteins, glycans, or lipids.
-
Cell Surface Engineering: Modifying the surface of live cells with specific functionalities for cell tracking or therapeutic targeting.
-
Drug Development: Assessing the cellular uptake and target engagement of alkyne-modified drug candidates.
-
Proteomics and Glycomics: Tagging and identifying specific classes of proteins or glycans from complex cellular lysates.
Experimental Protocols
Protocol 1: General Metabolic Labeling of Live Cells with an Alkyne-Modified Precursor
This protocol describes the metabolic incorporation of an alkyne-containing precursor into cellular biomolecules. The choice of precursor will depend on the target biomolecule (e.g., an alkyne-modified amino acid for proteins, or an alkyne-modified sugar for glycans).
Materials:
-
Live cells in culture
-
Complete cell culture medium
-
Alkyne-modified metabolic precursor (e.g., L-Azidohomoalanine for protein synthesis, or an alkyne-modified sugar)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel and grow to the desired confluency (typically 70-80%).
-
Metabolic Labeling:
-
Remove the normal culture medium.
-
Add fresh medium containing the alkyne-modified metabolic precursor at a pre-determined optimal concentration.
-
Incubate the cells for a period ranging from a few hours to overnight, depending on the metabolic process being studied.
-
-
Cell Harvest (for downstream analysis) or In-situ Labeling:
-
For downstream analysis (e.g., proteomics), wash the cells twice with ice-cold PBS.
-
Lyse or harvest the cells using standard protocols.
-
For in-situ labeling (e.g., microscopy), proceed directly to the click chemistry reaction protocol after washing.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
This protocol details the "click" reaction between the azide probe and the alkyne-labeled cells.
Materials:
-
Alkyne-labeled live cells
-
Azide-PEG5-Maleimide probe
-
Copper(II) sulfate (B86663) (CuSO4)
-
A reducing agent, such as sodium ascorbate (B8700270) or a water-soluble phosphine (B1218219) ligand (e.g., THPTA)
-
PBS or other suitable buffer
Procedure:
-
Prepare Click Reaction Cocktail:
-
Prepare fresh stock solutions of CuSO4 and the reducing agent.
-
In a suitable buffer, combine the Azide-PEG5-Maleimide probe, CuSO4, and the reducing agent. A typical final concentration is 10-100 µM for the azide probe, 50-100 µM for CuSO4, and 500-1000 µM for sodium ascorbate.
-
-
Labeling Reaction:
-
Wash the alkyne-labeled cells twice with PBS.
-
Add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with PBS to remove unreacted reagents.
-
-
Downstream Processing:
-
The cells are now labeled with a maleimide-functionalized probe and can be used for subsequent conjugation reactions (e.g., with a thiol-containing fluorescent dye) or other analyses.
-
Quantitative Data Summary
| Parameter | Typical Value Range | Notes |
| Metabolic Precursor Concentration | 25 - 100 µM | Optimal concentration should be determined empirically to balance labeling efficiency with potential cytotoxicity. |
| Azide Probe Concentration | 10 - 100 µM | Higher concentrations can increase signal but may also lead to higher background. |
| Copper(II) Sulfate Concentration | 50 - 100 µM | Should be used in conjunction with a reducing agent to maintain copper in the Cu(I) state. |
| Reducing Agent Concentration | 500 - 1000 µM | A several-fold excess relative to copper is recommended. |
| Reaction Time | 30 - 60 minutes | Longer incubation times may not significantly increase the signal and could increase cell stress. |
| Cell Viability | > 95% | It is crucial to assess cell viability after the labeling procedure to ensure the results are not artifacts of cytotoxicity. |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Azide-PEG5-Ms Click Chemistry Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azide-PEG5-Ms and related PEGylated azides in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
I. Troubleshooting Guides
This section addresses common issues encountered during the two main stages of using Azide-PEG5-Mesylate: the initial reaction to functionalize a molecule of interest and the subsequent click chemistry conjugation.
Guide 1: Troubleshooting the Initial Functionalization with Azide-PEG5-Mesylate
Azide-PEG5-Mesylate (this compound) is a reagent used to introduce an azide-PEG5 linker onto a molecule containing a nucleophilic group (e.g., an amine or thiol) via a nucleophilic substitution reaction, where the mesylate group is the leaving group.
| Symptom | Potential Cause | Suggested Solution |
| Low or no functionalization | Degraded this compound: The mesylate group can be susceptible to hydrolysis. | Use fresh or properly stored this compound. Store at -20°C in a desiccated environment. Verify the integrity of the reagent via NMR or mass spectrometry if in doubt. |
| Inactive nucleophile: The amine or thiol on your molecule of interest is protonated or sterically hindered. | Adjust the reaction pH to be slightly above the pKa of the nucleophile (e.g., pH 8-9 for primary amines) to ensure it is deprotonated and reactive. For sterically hindered sites, consider increasing the reaction time or temperature, or using a longer PEG linker if available.[1] | |
| Inappropriate solvent: Poor solubility of either reactant. | Use a polar aprotic solvent such as DMF or DMSO to dissolve both the this compound and your molecule of interest. | |
| Side reactions | Multiple reactive sites on the molecule of interest: The mesylate reacts with more than one nucleophile. | Use a protecting group strategy to block other reactive sites. Alternatively, use a molar excess of your molecule of interest to favor mono-functionalization. |
| Reaction with buffer components: Buffers containing primary amines (e.g., Tris) will compete with your molecule of interest. | Use non-nucleophilic buffers such as PBS or HEPES. |
Guide 2: Troubleshooting the Azide-Alkyne Click Chemistry (CuAAC) Reaction
Once your molecule is functionalized with the azide-PEG5 group, the next step is the CuAAC reaction with an alkyne-containing molecule.
| Symptom | Potential Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state. This is a common issue as Cu(I) is unstable in the presence of oxygen. | 1. Use fresh reducing agent: Prepare a fresh solution of sodium ascorbate (B8700270) immediately before use.[2] 2. Degas solvents: Bubble an inert gas (argon or nitrogen) through your reaction solvents to remove dissolved oxygen.[2] 3. Work under an inert atmosphere: If possible, perform the reaction in a glovebox or under a continuous stream of inert gas. |
| Inappropriate ligand or ligand-to-copper ratio: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An incorrect choice or ratio can be detrimental. | For aqueous reactions, use a water-soluble ligand like THPTA or BTTAA. A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation to protect biomolecules from oxidative damage.[2] Pre-mixing the copper salt and ligand before adding them to the reaction mixture is also advised.[3] | |
| Poor reagent quality: Degradation of the azide (B81097) or alkyne starting materials. | Verify the purity of your azide-PEG functionalized molecule and your alkyne substrate using analytical methods like LC-MS or NMR. | |
| Steric hindrance: Bulky groups near the azide or alkyne can impede the reaction. | Increase the reaction time and/or temperature. The PEG linker itself helps to reduce steric hindrance, but in some cases, a longer PEG chain may be necessary.[1] | |
| Inhibitory substances in the reaction mixture: Thiols (e.g., from cysteine residues or DTT) can coordinate with the copper catalyst and inhibit the reaction. High concentrations of chloride ions can also be inhibitory. | If thiols are present, consider using an excess of the copper-ligand complex or adding sacrificial metals like Zn(II).[2] Avoid high concentrations of chloride salts. | |
| Presence of side products | Alkyne homocoupling (Glaser coupling): The alkyne reacts with itself, which can be promoted by Cu(II) in the presence of oxygen. | Ensure a sufficient concentration of the reducing agent (sodium ascorbate) to maintain the copper in the Cu(I) state and minimize oxygen exposure.[2] |
| Protein aggregation or degradation: In bioconjugation, the reaction conditions can sometimes damage the protein. | Use a copper-chelating ligand to minimize copper-induced damage. Adding aminoguanidine (B1677879) can help prevent side reactions with certain amino acid residues.[3] |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a heterobifunctional linker. It contains an azide group at one end of a five-unit polyethylene (B3416737) glycol (PEG) chain and a mesylate (Ms) group at the other. The mesylate is a good leaving group that can be displaced by a nucleophile (like a primary amine on a protein) to form a stable covalent bond. This reaction attaches the Azide-PEG5 moiety to your molecule of interest. The azide group can then be used in a subsequent click chemistry reaction with an alkyne-functionalized molecule.
Q2: What are the optimal reaction conditions for CuAAC with a PEGylated azide?
While optimal conditions can be substrate-dependent, here are some general guidelines:
-
pH: For bioconjugations in aqueous buffers, a pH range of 7.0-7.5 is a good starting point.[4] The CuAAC reaction is generally robust over a pH range of 4-12.[1][5]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature. For slow reactions due to steric hindrance, the temperature can be increased.
-
Solvent: For bioconjugations, aqueous buffers are common. A co-solvent like DMSO or DMF is often used to dissolve hydrophobic reactants. Studies have shown that higher concentrations of DMSO can increase reaction rates, likely by improving the solubility of the ligand.[6]
-
Catalyst Concentration: For bioconjugation, copper concentrations are typically in the micromolar range (e.g., 50-100 µM).[3]
-
Stoichiometry: A slight excess (1.1 to 2-fold) of the less precious reagent (either the azide or the alkyne) can help drive the reaction to completion.
Q3: Which copper source should I use?
Copper(II) sulfate (B86663) (CuSO₄) in combination with a reducing agent like sodium ascorbate is the most common and convenient method for generating the active Cu(I) catalyst in situ.[2] Using Cu(I) salts like CuI or CuBr directly is also possible, but these are more sensitive to oxidation.
Q4: Why is a ligand necessary?
A ligand, such as THPTA or TBTA, serves two main purposes in CuAAC:
-
Stabilizes the Cu(I) oxidation state , protecting it from oxidation to the inactive Cu(II) state.
-
Accelerates the reaction rate , in some cases by several orders of magnitude. For bioconjugations, ligands also help to chelate the copper, reducing its toxicity and potential to damage biomolecules.[2]
Q5: How can I monitor the progress of my click reaction?
The progress of the reaction can be monitored by various analytical techniques, including:
-
Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
NMR spectroscopy
For bioconjugations, SDS-PAGE with in-gel fluorescence (if one of the reactants is fluorescently tagged) is a common method.
III. Data Presentation
Table 1: Effect of Reaction Parameters on CuAAC Yield with a PEGylated Azide
The following data is adapted from a study optimizing the CuAAC reaction of mPEG-alkyne with an azido-coumarin in supercritical CO₂. While the solvent is different from typical lab conditions, the trends for temperature and catalyst ratio are informative.
| Pressure (bar) | Temperature (°C) | Catalyst/Alkyne Molar Ratio | Yield (%) |
| 130 | 35 | 0.5 | 82.32 |
| 130 | 45 | 0.1 | 54.85 |
| 100 | 35 | 0.1 | 45.21 |
| 100 | 45 | 0.5 | 63.77 |
Data adapted from Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2, ACS Omega (2020).
Table 2: Influence of Solvent and Ligand on CuAAC Reaction Rate
The following table summarizes the qualitative effects of solvent and ligand concentration on the reaction rate. "k_obs" refers to the observed rate constant.
| Solvent System | Ligand:Cu Ratio | Relative k_obs | Notes |
| 90% H₂O / 10% DMSO | 2:1 | +++ | Water accelerates the reaction. Many ligands are highly effective. |
| 20% H₂O / 80% DMSO | 0.5:1 | ++ | Higher DMSO content can increase the solubility of some reagents and ligands. |
| 20% H₂O / 80% DMSO | 2:1 | + | Some ligands can be inhibitory at higher concentrations in DMSO-rich mixtures. |
Qualitative trends adapted from Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications, J. Am. Chem. Soc. (2010).
IV. Experimental Protocols
Protocol 1: General Procedure for Functionalizing a Protein with Azide-PEG5-Mesylate
This protocol is a starting point and may require optimization.
-
Protein Preparation: Prepare the protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS) at pH 8.0.
-
Reagent Preparation: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound using dialysis or a spin desalting column.
-
Verification: Confirm the incorporation of the azide group using mass spectrometry or by performing a test click reaction with a fluorescent alkyne.
Protocol 2: General Protocol for CuAAC Bioconjugation
This protocol is a starting point for conjugating an azide-functionalized biomolecule with an alkyne-containing molecule.
-
Prepare Stock Solutions:
-
Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-containing molecule in DMSO or buffer.
-
Copper(II) sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
Aminoguanidine (optional): 100 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).
-
Add the copper/ligand mixture to the reaction tube.
-
Add aminoguanidine if desired.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Close the tube to minimize oxygen exposure and incubate at room temperature for 1-4 hours with gentle mixing.
-
Workup: The workup will depend on the application. This may involve purification by size-exclusion chromatography, dialysis, or precipitation.
V. Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway is crucial for cell survival and growth.
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
How to improve the solubility of Azide-peg5-MS conjugates.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Azide-PEG5-Maleimide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Azide-PEG5-Maleimide conjugates?
A1: Azide-PEG5-Maleimide conjugates possess a dual nature regarding their solubility. The Azide-PEG5 portion is hydrophilic and imparts good water solubility to the molecule.[1][2][3] However, the maleimide (B117702) group is more hydrophobic and can significantly decrease the overall aqueous solubility.[4] Therefore, direct dissolution in aqueous buffers can be challenging.
Q2: What is the recommended solvent for initial dissolution of Azide-PEG5-Maleimide?
A2: It is highly recommended to first dissolve Azide-PEG5-Maleimide in a high-purity, anhydrous organic solvent to prepare a concentrated stock solution.[5][6] The most commonly recommended solvents are dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[5][6]
Q3: Why is it important to use an anhydrous organic solvent for the stock solution?
A3: The maleimide group is susceptible to hydrolysis, especially in the presence of water, which renders it inactive for conjugation to thiol groups.[5] Using an anhydrous solvent prevents premature degradation of the maleimide functionality and ensures the reactivity of your conjugate.
Q4: What should I do if the Azide-PEG5-Maleimide powder does not dissolve in the organic solvent?
A4: If you encounter difficulty dissolving the powder, you can try the following:
-
Vortexing: Vortex the solution vigorously for a few minutes.
-
Gentle Warming: Warm the solution gently to no more than 37°C.[5]
-
Sonication: Use an ultrasonic bath for short periods (2-5 minutes) to aid dissolution.[5]
Q5: I see precipitation when I add my organic stock solution of Azide-PEG5-Maleimide to my aqueous reaction buffer. What is happening and how can I prevent it?
A5: This is a common issue known as "salting out" or precipitation due to poor solubility in the aqueous buffer.[5] Here are the primary causes and solutions:
-
High Organic Co-solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, DMF) in your aqueous buffer may be too high, causing the conjugate to precipitate. It is crucial to keep the final concentration of the organic co-solvent below 10% (v/v).[5]
-
Localized High Concentration: Adding the stock solution too quickly can create localized areas of high conjugate concentration, leading to precipitation. To avoid this, add the stock solution slowly and dropwise to the aqueous buffer while gently vortexing or stirring.[5]
-
Buffer pH: The pH of your aqueous buffer can influence the solubility of the conjugate. The recommended pH range for maleimide-thiol conjugation is 6.5-7.5.[5] Slight adjustments within this range may improve solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with Azide-PEG5-Maleimide conjugates.
Problem 1: The Azide-PEG5-Maleimide powder is difficult to dissolve in anhydrous DMSO or DMF.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume | Gradually add more solvent while attempting to dissolve the powder. |
| Compound requires energy to dissolve | Gently warm the solution to 37°C and/or sonicate in an ultrasonic bath for 2-5 minutes.[5] |
| Low-quality or non-anhydrous solvent | Use a fresh vial of high-purity, anhydrous DMSO or DMF. |
Problem 2: The conjugate precipitates out of solution when the organic stock is added to the aqueous buffer.
| Possible Cause | Suggested Solution |
| Final organic co-solvent concentration is too high | Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[5] |
| "Salting out" due to rapid addition | Add the organic stock solution drop-by-drop to the aqueous buffer with continuous gentle stirring or vortexing.[5] |
| Suboptimal pH of the aqueous buffer | Adjust the pH of the buffer to be within the optimal range for maleimide-thiol conjugation (pH 6.5-7.5).[5] You may need to test different pH values within this range to find the best solubility. |
| The conjugate itself is prone to aggregation | Consider using a solubility-enhancing additive in your aqueous buffer. (See Experimental Protocols section). |
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| Penta-ethylene glycol azide | 0.1 M Tris-HCl buffer (pH 7) | 130 mg/mL | N/A |
| Maleimide-DOTA | DMSO | 125 mg/mL | [5] |
| Maleimide-DOTA | Water | 100 mg/mL | [5] |
| Azido-PEG5-amine | Water, DMSO, DCM, DMF | Soluble | [3] |
| Azido-PEG5-azide | DCM, THF, acetonitrile, DMF, DMSO | Soluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Azide-PEG5-Maleimide
Materials:
-
Azide-PEG5-Maleimide conjugate
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Vortex mixer
-
(Optional) Ultrasonic water bath
Procedure:
-
Bring the vial of Azide-PEG5-Maleimide to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of anhydrous DMSO or DMF to the vial to achieve a stock solution concentration of 1-10 mg/mL.
-
Vortex the vial for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 2-5 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
Protocol 2: Dilution of the Organic Stock Solution into an Aqueous Buffer
Materials:
-
Concentrated stock solution of Azide-PEG5-Maleimide in anhydrous DMSO or DMF
-
Aqueous reaction buffer (e.g., PBS, HEPES, Tris), pH 6.5-7.5
-
Pipettes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your reaction. Ensure the final volume of the organic solvent will be less than 10% of the total reaction volume.
-
While gently stirring or vortexing the aqueous buffer, add the calculated volume of the Azide-PEG5-Maleimide stock solution dropwise.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Proceed with your conjugation reaction immediately.
Visualizing Experimental Workflows
Caption: Workflow for dissolving and diluting Azide-PEG5-MS conjugates.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. N3-PEG5-N3 (Azido-PEG5-azide, CAS: 356046-26-9) - Biopharma PEG [biochempeg.com]
- 2. Azido-PEG5-azide | BroadPharm [broadpharm.com]
- 3. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Azido-PEG5-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Dealing with steric hindrance in Azide-peg5-MS bioconjugation.
Welcome to the technical support center for Azide-PEG5-NHS bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to steric hindrance, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of Azide-PEG5-NHS bioconjugation?
A: Steric hindrance refers to the spatial arrangement of atoms or groups near a reaction site that impedes the reaction. In the context of Azide-PEG5-NHS bioconjugation, this can occur at two key stages:
-
NHS Ester Reaction: The bulky nature of the protein or the Azide-PEG5-NHS molecule itself can prevent the NHS ester from efficiently reacting with primary amines (like the ε-amino group of lysine) on the target protein. This is particularly problematic if the target amine is located in a sterically congested region of the protein's 3D structure.[1][2]
-
Azide-Alkyne Cycloaddition (Click Chemistry): Following successful conjugation of the Azide-PEG5 moiety, the azide (B81097) group may be sterically hindered, preventing it from efficiently reacting with a subsequent alkyne-containing molecule.[3] The PEG5 linker is designed to minimize this by providing a spacer arm.[2][4]
Q2: What are the signs that steric hindrance is affecting my bioconjugation?
A: Common indicators of steric hindrance include:
-
Low or no product yield: This can manifest as a low degree of labeling (DOL) even with an excess of the Azide-PEG5-NHS reagent.[1]
-
Incomplete conjugation: Even with a high molar excess of the labeling reagent, the target protein is not fully conjugated.[2]
-
Reduced biological activity of the conjugate: The PEG linker, if attached near an active site, can sterically block the interaction with its binding partner.[5]
Q3: How does the PEG5 linker help in overcoming steric hindrance?
A: The polyethylene (B3416737) glycol (PEG) spacer arm in Azide-PEG5-NHS serves several purposes to mitigate steric hindrance:
-
Increases Reach: The flexible PEG5 chain extends the reactive azide group away from the surface of the protein, increasing its accessibility to a binding partner in the subsequent click chemistry reaction.[2][6]
-
Improves Solubility: PEG linkers are hydrophilic and can help to prevent aggregation of proteins that might occur during the conjugation process, thereby maintaining the accessibility of reactive sites.[7]
-
Provides Flexibility: The flexibility of the PEG chain allows the attached azide to orient itself favorably for the reaction with an alkyne.
While longer PEG linkers can be more effective at overcoming steric hindrance, the optimal length is often application-specific and may require empirical testing.[7][8]
Q4: Can I use a different length PEG linker?
A: Yes, PEG linkers are available in various lengths (e.g., PEG4, PEG8, PEG12, PEG18).[8][9] The choice of linker length is a balance between overcoming steric hindrance and potentially altering the properties of the final conjugate.[7] Longer linkers can improve pharmacokinetic properties but may, in some cases, decrease the in vitro potency of the conjugate.[7]
Troubleshooting Guides
Problem 1: Low Degree of Labeling (DOL) in the NHS Ester Reaction
If you are observing a low yield of your azide-functionalized protein, consider the following troubleshooting steps.
Troubleshooting Logic for Low DOL
Caption: Troubleshooting logic for low degree of labeling.
Problem 2: Low Yield in the Subsequent Azide-Alkyne Cycloaddition (Click Chemistry) Reaction
If your azide-functionalized protein is not reacting efficiently with your alkyne-containing molecule, consider these points.
Troubleshooting Logic for Low Click Chemistry Yield
Caption: Troubleshooting logic for low click chemistry yield.
Data Presentation
Table 1: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[1][10][11] | At lower pH, primary amines are protonated and less reactive. At higher pH, the NHS ester hydrolyzes rapidly.[1][10] |
| Temperature | 4°C to Room Temperature (25°C)[1] | Room temperature for faster reaction (30-60 min), 4°C for longer incubations (overnight) to minimize protein degradation.[1][9] |
| Reaction Time | 30 minutes to 4 hours[1] | Can be extended to overnight at 4°C.[1][9] |
| Buffer | Amine-free (e.g., Phosphate, Bicarbonate, HEPES, Borate)[1] | Buffers with primary amines (e.g., Tris) will compete with the target protein for the NHS ester.[1] |
| NHS Ester Solvent | Anhydrous DMSO or DMF[1][10] | NHS esters are moisture-sensitive and should be dissolved immediately before use.[12] |
| Molar Ratio | 5- to 20-fold molar excess of NHS ester to protein[1] | This is a common starting point; the optimal ratio should be determined empirically for each specific protein.[1] |
Table 2: Impact of PEG Linker Length on Bioconjugate Properties
This table summarizes general trends observed with varying PEG linker lengths. The optimal choice is specific to the antibody, payload, and target.[7]
| PEG Linker Length | Steric Hindrance Mitigation | Solubility Enhancement | In Vivo Efficacy | Potential Trade-offs |
| Short (e.g., PEG4) | Moderate | Good | May be lower for hydrophobic payloads | May not be sufficient to overcome significant steric clash.[9] |
| Medium (e.g., PEG8) | Good | Very Good | Generally improved pharmacokinetics | A good balance for many applications. |
| Long (e.g., PEG18+) | Excellent | Excellent | Often enhanced, especially for hydrophobic payloads[7] | May lead to reduced in vitro potency or binding affinity in some cases.[7][13] |
Experimental Protocols
Protocol 1: Azide-Functionalization of a Protein using Azide-PEG5-NHS Ester
This protocol describes a general method for conjugating an Azide-PEG5-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.[4]
Workflow for Azide-PEG5-NHS Conjugation
Caption: Workflow for Azide-PEG5-NHS conjugation to a protein.
Materials:
-
Protein of interest
-
Azide-PEG5-NHS Ester
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Desalting column (with appropriate MWCO for the protein)
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[1][4] Ensure the buffer does not contain primary amines like Tris.[1][12]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azide-PEG5-NHS Ester in anhydrous DMSO.[4] NHS esters are moisture-sensitive.[12]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Azide-PEG5-NHS ester to the protein solution. Mix gently.[9] The volume of DMSO should not exceed 10% of the total reaction volume.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Purification: Remove excess, unreacted reagent using a desalting column with a molecular weight cutoff appropriate for your protein.[4]
-
Characterization and Storage: Determine the concentration of the purified azide-labeled protein using a standard protein assay. The azide-labeled protein is now ready for subsequent click chemistry reactions. Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage.[4]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for a CuAAC "click" reaction with your azide-functionalized protein.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate (B8700270)
-
Ligand (e.g., THPTA) - Optional, but recommended for proteins
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-functionalized protein in the reaction buffer.
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).
-
-
Prepare Catalyst Solution:
-
Prepare a stock solution of CuSO4 (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).
-
-
Reaction Assembly:
-
In a reaction tube, combine the azide-functionalized protein and the alkyne-containing molecule (typically 1.1 equivalents relative to the azide).
-
Add the sodium ascorbate solution (50 equivalents is a common starting point).[14]
-
Add the CuSO4 solution (1.2 equivalents).[14] If using a ligand, pre-mix the CuSO4 and ligand before adding to the reaction.
-
-
Incubation: Incubate the reaction at room temperature or gently heat (e.g., 60°C for 30 minutes) to overcome steric barriers.[3][14] Monitor the reaction progress by an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
-
Purification: Purify the final conjugate using an appropriate method, such as size exclusion chromatography, to remove the catalyst and excess reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Azide-PEG5-MS Conjugated Proteins by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Azide-PEG5-Maleimide (or other MS variants) conjugated proteins using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Which HPLC method is most suitable for purifying my Azide-PEG5-MS conjugated protein?
A1: The choice of HPLC method depends on the specific characteristics of your protein and the impurities you need to remove. The most common and effective methods include:
-
Reverse-Phase HPLC (RP-HPLC): This is a widely used technique that separates molecules based on their hydrophobicity.[][2][3] It is highly effective at separating PEGylated proteins from their unmodified counterparts and can even resolve species with different PEGylation sites.[2][4] C4 and C18 columns are commonly used for protein separations.[2][5]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size (hydrodynamic radius).[][6] Since PEGylation increases the size of a protein, SEC is excellent for removing unreacted, smaller molecules like the native protein and excess PEG reagent.[][7]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity under less denaturing conditions than RP-HPLC.[][8][9] It can be a valuable alternative or supplementary technique to RP-HPLC and IEX.[][8]
-
Ion Exchange Chromatography (IEX): IEX separates proteins based on their net charge.[][3] PEGylation can alter the surface charge of a protein, which allows for the separation of conjugated and unconjugated forms, as well as positional isomers.[]
Q2: How can I detect my this compound conjugated protein during HPLC?
A2: Detecting PEGylated proteins can be challenging as the PEG moiety itself has poor UV absorbance.[10] Here are some common detection methods:
-
UV Absorbance: If your protein has a strong UV chromophore (e.g., tryptophan and tyrosine residues absorbing at 280 nm), this is the most straightforward method. However, the PEG chain can interfere, and sensitivity may be low for the PEG component itself.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on a chromophore and are highly recommended for detecting PEG conjugates, providing a more uniform response for both the protein and the PEG moiety.[10]
-
Refractive Index (RI) Detector: An RI detector can also be used for universal detection, but it is generally less sensitive than ELSD or CAD and is not compatible with gradient elution.[10][11]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer provides both detection and mass confirmation, which is invaluable for identifying and characterizing your PEGylated protein.[12][13][14]
Q3: What are the common causes of broad peaks in my chromatogram?
A3: Peak broadening for PEGylated proteins is a frequent issue and can stem from several factors:
-
Polydispersity of the PEG reagent: While a PEG5 linker should be monodisperse, larger PEG reagents can be polydisperse, leading to a broader peak for the conjugate.[10]
-
Suboptimal chromatographic conditions: A slow gradient, incorrect mobile phase composition, or a non-ideal column temperature can all contribute to peak broadening.[15][16] Increasing the column temperature can sometimes improve peak shape.[4][10]
-
Secondary interactions with the stationary phase: The protein part of the conjugate can have secondary interactions with the column material, leading to tailing and broadening.[17]
-
Column overload: Injecting too much sample can lead to broad, distorted peaks.[18]
-
High injection volume or inappropriate sample solvent: Injecting a large volume of a solvent stronger than the mobile phase can cause peak distortion.[19] It is always best to dissolve the sample in the initial mobile phase.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Conjugated and Unconjugated Protein | Inappropriate HPLC method or column chemistry. | - For RP-HPLC, try a different stationary phase (e.g., C4 instead of C18, or vice versa) as they offer different selectivities.[2][4]- Optimize the gradient slope; a shallower gradient can improve resolution.[4]- Consider an alternative method like IEX or HIC, which separate based on different principles (charge and hydrophobicity, respectively).[] |
| Broad or Tailing Peaks | Suboptimal mobile phase or temperature. | - In RP-HPLC, ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[17]- Increase the column temperature (e.g., to 45-60 °C) to improve mass transfer kinetics.[2][4]- Ensure the sample is dissolved in the initial mobile phase. |
| Column degradation or contamination. | - Use a guard column to protect the analytical column.- If the column is old or has been used extensively, it may need to be replaced.[15]- Flush the column with a strong solvent to remove contaminants.[15] | |
| Ghost Peaks | Carryover from previous injections. | - Implement a thorough needle wash protocol in your autosampler.- Run blank injections between samples to ensure the system is clean.[20]- Check for sample adsorption in the injector or tubing.[17] |
| Irreproducible Retention Times | Inadequate column equilibration. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A slow drift in retention time can indicate insufficient equilibration.[21] |
| Mobile phase preparation issues. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.- Inconsistent mobile phase composition can lead to shifts in retention time. | |
| Temperature fluctuations. | - Use a column oven to maintain a constant and stable temperature.[2] | |
| Low Signal or No Peak Detected | Inappropriate detection method. | - If using a UV detector, your protein may have low UV absorbance or be at too low a concentration. Consider using a more universal detector like ELSD, CAD, or RI.[10] |
| Sample degradation. | - Ensure your protein is stable in the sample solvent and mobile phase. | |
| The conjugate is not eluting from the column. | - The conjugate may be too hydrophobic and irreversibly binding to the column. Try a stronger mobile phase (higher organic content in RP-HPLC) or a less retentive column. |
Experimental Protocols
General Protocol for RP-HPLC Purification
This protocol provides a starting point for the purification of an this compound conjugated protein. Optimization will likely be required.
| Parameter | Recommendation |
| Column | C4 or C18, 5 µm particle size, 300 Å pore size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C[2][4] |
| Detection | UV at 280 nm (for protein) and/or ELSD/CAD (for universal detection) |
| Injection Volume | 10-50 µL |
General Protocol for SEC Purification
This protocol is suitable for separating the PEGylated protein from the smaller, unconjugated protein and free PEG.
| Parameter | Recommendation |
| Column | SEC column with an appropriate molecular weight range (e.g., capable of separating 50 kDa to >500 kDa) |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 |
| Flow Rate | 0.5 - 1.0 mL/min (isocratic) |
| Column Temperature | Ambient |
| Detection | UV at 280 nm |
| Injection Volume | 20-100 µL |
Visualizations
Caption: Experimental workflow for HPLC purification.
Caption: Troubleshooting decision tree for HPLC purification.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 4. blob.phenomenex.com [blob.phenomenex.com]
- 5. PEGylated Proteins by Reversed Phase HPLC (TN-1046) | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. analysis of PEG - Chromatography Forum [chromforum.org]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. hplc.eu [hplc.eu]
- 19. agilent.com [agilent.com]
- 20. Problems with eluting peptide - Chromatography Forum [chromforum.org]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of Azide-PEG5-MS Conjugates
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted Azide-PEG5-MS from a reaction mixture after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
The most common and effective methods for removing small, unreacted PEG linkers like this compound from a larger biomolecule (e.g., a protein or antibody) are based on size differences. The primary techniques include:
-
Dialysis: A technique that uses a semi-permeable membrane to separate molecules based on size. It is effective for removing small molecules from much larger ones.[1][2][3]
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic radius.[][5][6] It is highly efficient at removing unreacted PEG and other small molecules from the desired conjugate.[]
-
Precipitation: This method involves selectively precipitating the desired product (e.g., a protein conjugate) while the smaller, unreacted PEG linker remains in solution.[7][8][9]
Q2: How do I choose the best purification method for my experiment?
The choice of method depends on several factors, including the size of your target molecule, the required purity, sample volume, and available equipment.
-
For large target molecules (e.g., proteins >20 kDa) and when dealing with larger sample volumes , dialysis is a gentle and effective option.[2][3]
-
For high-resolution separation and when a high degree of purity is required , Size Exclusion Chromatography (SEC) is often the preferred method.[][5] It can effectively separate the PEGylated conjugate from the native protein and the unreacted PEG.[5]
-
Precipitation can be a good initial clean-up step, especially for large-scale purifications, but may require further purification steps.[7][8]
Q3: Can I use other chromatography techniques?
Yes, other chromatographic techniques can be employed, although they are generally used for separating different PEGylated species rather than just removing the unreacted PEG linker. These include:
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a protein, which may allow for the separation of the conjugate from the unreacted protein.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for analytical-scale separation of PEGylated conjugates.[]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low recovery of the conjugated product after purification. | Product precipitation: The chosen buffer conditions may be causing the conjugate to precipitate. | Optimize buffer pH and ionic strength. Consider adding solubilizing agents if compatible with your downstream application. |
| Non-specific binding: The product may be binding to the dialysis membrane or chromatography resin. | For dialysis, try a different membrane material. For chromatography, consult the resin manufacturer's guidelines for reducing non-specific binding. | |
| Unreacted this compound still present in the final sample. | Incomplete separation: The chosen purification method may not be providing sufficient resolution. | For dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate and perform multiple buffer changes.[2] For SEC, use a column with a suitable separation range and optimize the flow rate. |
| Broad peaks during Size Exclusion Chromatography. | Interactions with the column matrix: The PEG chain can sometimes interact with the stationary phase. | Modify the mobile phase by adjusting the ionic strength or adding a small amount of organic solvent (if compatible with your molecule). |
| Product degradation during purification. | Harsh purification conditions: The pH, temperature, or presence of certain reagents may be degrading the sample. | Perform all purification steps at a lower temperature (e.g., 4°C).[10] Ensure the buffers used are within the stability range of your molecule.[11] |
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient.[2][3] | Gentle on samples, can handle large volumes, and is relatively inexpensive.[2] | Slow process, requires large volumes of buffer, and may not provide the highest purity.[1] | Removing small molecules from large proteins and for buffer exchange.[3][12] |
| Size Exclusion Chromatography (SEC) | Separation based on the hydrodynamic radius of molecules as they pass through a porous resin.[][6] | High resolution, efficient removal of unreacted PEG and other small molecules, and can be automated.[][5] | Can be expensive, requires specialized equipment, and sample dilution can occur. | Achieving high purity and for analytical characterization of the conjugate.[5][13] |
| Precipitation | Differential solubility of the product and impurities in a given solvent system.[7][8] | Can concentrate the product, is scalable, and can be cost-effective.[7] | May cause product denaturation, and often requires a subsequent purification step for high purity.[8] | Initial purification and concentration of the product from a large volume.[7] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound by Dialysis
This protocol is suitable for removing the small this compound linker from a much larger protein conjugate.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be significantly smaller than the molecular weight of your protein conjugate but large enough to allow the this compound to pass through (e.g., 3-5 kDa MWCO for a >20 kDa protein).
-
Dialysis buffer (at least 200-500 times the volume of the sample).[3][12]
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer and the sample.
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Sample Loading: Carefully load your reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends.
-
Dialysis: Immerse the sealed dialysis bag in the dialysis buffer. Place the container on a stir plate and stir gently at 4°C.[10]
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer. Repeat the buffer change at least two more times. For optimal removal, an overnight dialysis after the final buffer change is recommended.[10]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer and recover your purified sample.
Protocol 2: Purification of Conjugate using Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for purifying your conjugate using SEC. The specific column, mobile phase, and flow rate will need to be optimized for your particular conjugate.
Materials:
-
SEC column with a fractionation range appropriate for your conjugate and the unreacted linker.
-
HPLC or FPLC system.
-
Mobile phase (e.g., phosphate-buffered saline).
-
0.22 µm filter for the mobile phase and sample.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your reaction mixture through a 0.22 µm filter to remove any particulates.
-
Injection: Inject the filtered sample onto the column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. The larger conjugate will elute first, followed by the smaller, unreacted this compound. Collect fractions corresponding to the different peaks observed on the chromatogram.
-
Analysis: Analyze the collected fractions (e.g., by SDS-PAGE or UV-Vis spectroscopy) to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure product.
Workflow for Removing Unreacted this compound
Caption: Decision workflow for selecting a purification method.
References
- 1. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 2. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 3. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 9. Protein precipitation with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. biopharminternational.com [biopharminternational.com]
Impact of pH on the stability and reactivity of Azide-peg5-MS.
Welcome to the Technical Support Center for Azide-peg5-MS. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information regarding the impact of pH on the stability and reactivity of this compound.
Disclaimer: "this compound" is interpreted as an amine-reactive reagent, specifically Azide-PEG5-N-hydroxysuccinimidyl Ester (NHS Ester), as the stability and reactivity of this class of molecules are critically dependent on pH. The principles discussed are broadly applicable to most NHS ester-based bioconjugation reagents.
Frequently Asked Questions (FAQs)
Q1: What is Azide-peg5-NHS Ester and what are its primary applications?
Azide-peg5-NHS Ester is a heterobifunctional crosslinker. It consists of three key components:
-
Azide (B81097) group (-N₃): A stable functional group that is bioorthogonal, meaning it does not react with native biological molecules. It is used for "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-modified molecule.
-
peg5 linker: A short, hydrophilic polyethylene (B3416737) glycol chain with five repeating units. The PEG spacer enhances water solubility and reduces steric hindrance between the conjugated molecules.
-
N-hydroxysuccinimidyl (NHS) Ester: A reactive group that efficiently couples with primary amines (-NH₂) on biomolecules, such as the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.
This reagent is primarily used to introduce an azide handle onto proteins, antibodies, or other amine-containing molecules for subsequent conjugation or detection via click chemistry.
Q2: How does pH critically affect the stability of the Azide-peg5-NHS Ester reagent?
The NHS ester moiety is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the reagent inactive for conjugation. The rate of this hydrolysis is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates dramatically.[1][2][3][4] This means the reagent is significantly less stable in basic solutions compared to neutral or acidic solutions. To ensure maximum reactivity, the reagent should be stored in a desiccated environment and dissolved in an anhydrous solvent like DMSO or DMF immediately before being added to the aqueous reaction buffer.[2][4]
Q3: How does pH impact the reactivity of Azide-peg5-NHS Ester with target proteins?
The conjugation reaction, known as aminolysis, involves a nucleophilic attack by a primary amine on the NHS ester. The reactivity of the primary amine is also pH-dependent.
-
At acidic pH (below ~7): Primary amines are predominantly protonated (-NH₃⁺), making them non-nucleophilic and thus unreactive towards the NHS ester.[1][4]
-
At neutral to basic pH (above ~7.2): An increasing proportion of the amines become deprotonated (-NH₂), which is the nucleophilic form required for the reaction.[1]
Therefore, a successful conjugation requires a pH high enough to have a sufficient concentration of reactive deprotonated amines, but not so high that the competing hydrolysis reaction completely inactivates the reagent.
Q4: What is the optimal pH for performing a conjugation reaction with Azide-peg5-NHS Ester?
The optimal pH for NHS ester coupling is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis. For most applications, the recommended pH range is 7.2 to 8.5 .[4][5] Reactions are often performed in buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.4 or sodium bicarbonate/carbonate or borate (B1201080) buffers at pH 8.0-8.5.[1][6]
Q5: Does pH affect the stability or reactivity of the azide group?
The azide functional group is generally very stable across a wide range of pH values (typically 4-12).[7][8] The subsequent click chemistry reaction also proceeds efficiently over a broad pH range. For example, copper-catalyzed click chemistry (CuAAC) is effective from pH 4 to 12, while strain-promoted, copper-free click chemistry (SPAAC) is also highly tolerant of different pH conditions.[8][9][10] Therefore, pH considerations for Azide-peg5-NHS Ester primarily concern the NHS ester conjugation step, not the azide functionality itself.
Q6: What buffers should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.
-
Recommended Buffers: PBS (Phosphate-Buffered Saline), HEPES, Bicarbonate/Carbonate, Borate.[6]
-
Incompatible Buffers: Tris (Tris(hydroxymethyl)aminomethane), Glycine. These are often used as quenching agents to stop the reaction.[1][11]
Data Presentation
Table 1: pH-Dependent Stability of NHS Esters
This table summarizes the effect of pH on the hydrolytic half-life of a typical NHS ester in an aqueous solution. As pH increases, the half-life decreases significantly.
| pH | Temperature (°C) | Approximate Half-Life | Reference(s) |
| 7.0 | 0 | 4-5 hours | [12] |
| 7.0 | 25 | ~1 hour | [2] |
| 8.0 | 25 | ~30-60 minutes | [13] |
| 8.5 | 25 | ~10-20 minutes | [1][13] |
| 9.0 | 25 | <10 minutes | [2][13] |
Note: These values are approximate and can vary based on the specific NHS ester structure, buffer composition, and temperature.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
Low yield is the most common issue encountered and can often be traced back to pH and reagent stability.
The Role of pH in NHS Ester Reactions
The efficiency of the conjugation is determined by the competition between the desired aminolysis reaction and the undesirable hydrolysis reaction.
Experimental Protocols
Protocol 1: General Protein Conjugation with Azide-peg5-NHS Ester
This protocol provides a general workflow for labeling a protein with Azide-peg5-NHS Ester.
Methodology:
-
Prepare Protein Solution: Dissolve the protein of interest in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) to a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Stock Solution: Immediately before initiating the reaction, dissolve the Azide-peg5-NHS Ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of ~10 mg/mL.[4]
-
Initiate Conjugation: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution. Vortex gently to mix.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal time may need to be determined empirically.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1] This will consume any unreacted NHS ester. Incubate for 30 minutes.
-
Purify the Conjugate: Remove unreacted Azide-peg5-NHS Ester, the hydrolyzed reagent, and the quenching agent from the labeled protein using a desalting column (size-exclusion chromatography) or dialysis.
-
Analyze and Quantify: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE (which will show a mass shift), mass spectrometry, or by proceeding with a click reaction to a fluorescent alkyne probe followed by fluorescence measurement.
Protocol 2: Assessing NHS Ester Activity via Hydrolysis
This protocol can be used to determine if a vial of Azide-peg5-NHS Ester is still active, especially if poor conjugation results are observed. The principle is to force complete hydrolysis with a base and measure the spectrophotometric absorbance of the released N-hydroxysuccinimide (NHS), which absorbs at ~260 nm.[2]
Materials:
-
Azide-peg5-NHS Ester
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Methodology:
-
Prepare Reagent Solution: Weigh 1-2 mg of the Azide-peg5-NHS Ester and dissolve it in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount (e.g., 100 µL) of DMSO, then add 1.9 mL of buffer.
-
Prepare Control: Prepare a control tube containing the same amount of buffer and DMSO (if used) but without the NHS ester reagent.
-
Measure Initial Absorbance (A_initial): Blank the spectrophotometer with the control solution. Measure the absorbance of the reagent solution at 260 nm. This reading corresponds to any pre-existing hydrolysis.
-
Induce Hydrolysis: To the cuvette containing the reagent solution, add a small volume (e.g., 20 µL) of 0.5 N NaOH to raise the pH significantly and accelerate hydrolysis. Mix gently and incubate for 15-30 minutes at room temperature.
-
Measure Final Absorbance (A_final): Measure the absorbance of the base-treated solution at 260 nm. This reading corresponds to the total amount of NHS that can be released.
-
Calculate Activity: The difference (A_final - A_initial) is proportional to the amount of active, unhydrolyzed NHS ester in the sample. A large difference indicates high reactivity, whereas a small difference suggests the reagent has significantly degraded. This can be compared against a fresh, new vial of the reagent to establish a baseline.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Incomplete reaction of Azide-peg5-MS: causes and solutions.
Welcome to the technical support center for Azide-PEG5-Maleimide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for incomplete reactions and other common issues encountered during bioconjugation experiments.
The Azide-PEG5-Maleimide is a heterobifunctional linker used in a two-step conjugation strategy:
-
Maleimide-Thiol Conjugation: The maleimide (B117702) group selectively reacts with a free sulfhydryl (thiol) group, typically on a cysteine residue of a protein or peptide.
-
Azide-Alkyne Click Chemistry: The terminal azide (B81097) group is then available for a highly specific "click" reaction with an alkyne-modified molecule, either through a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) pathway.
An "incomplete reaction" can occur at either of these stages. This guide is structured to help you identify and resolve the root cause of the issue.
General Troubleshooting Workflow
This flowchart provides a high-level overview for diagnosing which stage of your reaction is failing.
Part 1: Troubleshooting the Maleimide-Thiol Conjugation
This section addresses issues related to the first step: the reaction between the maleimide group and the thiol on your target molecule (e.g., a protein).
Frequently Asked Questions (FAQs)
Question: Why am I observing low or no conjugation of the Azide-PEG5-Maleimide to my protein/peptide?
Answer: Low efficiency in the maleimide-thiol reaction is a common issue that can stem from several factors, from reagent stability to reaction conditions.[1] The most common causes are inactive reagents (hydrolyzed maleimide or oxidized thiols) or suboptimal reaction conditions.[1][2]
-
Maleimide Reagent Inactivity: The maleimide group is susceptible to hydrolysis (ring-opening) in aqueous solutions, which renders it unable to react with thiols.[2][3] This hydrolysis reaction is significantly faster at pH values above 7.5.[2][4]
-
Solution: Always prepare solutions of Azide-PEG5-Maleimide immediately before use.[2] If you must store it, use a dry, biocompatible organic solvent like anhydrous DMSO or DMF and store at -20°C for short periods.[2][5] Some Azide-PEG-Maleimide products are supplied as kits to be mixed in situ because the final molecule has limited stability.[6][7][8]
-
-
Unavailable or Oxidized Thiols: The target cysteine residues on your protein may have formed disulfide bonds (-S-S-), which are unreactive towards maleimides.[1][9] Free thiols can also re-oxidize during the experiment, especially in the presence of dissolved oxygen or trace metal ions.[1]
-
Solution: Perform a pre-reduction step to ensure free thiols are available.[2][9] Use a reducing agent like TCEP, which does not need to be removed prior to adding the maleimide reagent.[1] If using DTT, it is critical to remove it before conjugation, as its own thiol groups will compete for the maleimide.[1] To prevent re-oxidation, use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM).[1]
-
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical.[4] The optimal range for maleimide-thiol conjugation is pH 6.5-7.5 .[3][4][10]
-
Below pH 6.5, the reaction rate slows considerably because the thiol group is protonated and less nucleophilic.[4]
-
Above pH 7.5, the maleimide becomes more susceptible to hydrolysis, and it can begin to react competitively with primary amines (e.g., on lysine (B10760008) residues), leading to loss of selectivity.[3][4]
-
-
Incorrect Stoichiometry: The molar ratio of the maleimide linker to your thiol-containing molecule can significantly impact efficiency.[1]
Quantitative Data Summary: Maleimide-Thiol Reaction
| Parameter | Recommended Range | Rationale & Notes | Citations |
| pH | 6.5 - 7.5 | Optimal balance between reaction rate and selectivity. Below 6.5 is too slow; above 7.5 risks hydrolysis and reaction with amines. | [3][4][10] |
| Molar Ratio | 10-20x excess of Maleimide | Drives the reaction towards completion. Should be optimized for specific proteins. | [4][5][11] |
| Temperature | 4°C or Room Temp (20-25°C) | 4°C overnight (8-16h) is gentler for sensitive proteins. Room temp (1-2h) is faster. | [4][6] |
| Buffer | PBS, HEPES, Tris | Buffers must be free of thiol-containing compounds. Degas buffers to remove oxygen. | [5][11] |
| Additives | 1-10 mM EDTA | Chelates divalent metal ions that can catalyze thiol oxidation. | [1][12] |
Experimental Protocol: Thiol Reduction and Maleimide Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein.
-
Protein Preparation:
-
Disulfide Bond Reduction (if necessary):
-
Using TCEP (Recommended): Prepare a fresh stock of TCEP. Add to the protein solution to achieve a final 10-100 fold molar excess over the protein.[2][9] Incubate for 20-60 minutes at room temperature.[5][9] The protein solution can be used directly without removing the TCEP.[1]
-
Using DTT: Add DTT to a final concentration of 10-100 mM and incubate for 30-60 minutes.[1] Crucially, excess DTT must be removed using a desalting column or buffer exchange before adding the maleimide reagent.[1][11]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 20x).[6][12] Add the reagent dropwise while gently mixing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[4][6] Protect from light if any components are light-sensitive.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small-molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[1]
-
Remove excess, unreacted linker and byproducts via size-exclusion chromatography (SEC), dialysis, or a desalting column.[11][13]
-
Part 2: Troubleshooting the Azide-Alkyne (Click) Reaction
If you have confirmed that the maleimide-thiol conjugation was successful, but the final product yield is still low, the problem likely lies in the second step: the azide-alkyne cycloaddition. This can be either a Copper(I)-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) reaction.
Frequently Asked Questions (FAQs)
Question: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is failing or has low yield. What are the common causes?
Answer: CuAAC is typically a very robust reaction, but its efficiency depends on several key factors, most importantly the integrity of the copper (I) catalyst.[14]
-
Copper Catalyst Inactivation: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[14][15]
-
Interfering Buffer Components: Certain common lab reagents can inhibit the reaction.
-
Low Reactant Concentrations: Like most reactions, click chemistry is concentration-dependent.
-
Solution: If possible, increase the concentration of the reactants. Use a 2 to 10-fold molar excess of the alkyne-containing molecule over your azide-labeled protein.[14]
-
Question: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is slow or incomplete. How can I improve it?
Answer: SPAAC avoids the use of a toxic copper catalyst but is highly dependent on the intrinsic reactivity of the cyclooctyne (B158145) used and the reaction conditions.[16]
-
Suboptimal Cyclooctyne Choice: The ring strain and electronics of the cyclooctyne reagent dramatically affect the reaction rate.[17]
-
Solution: If the reaction is too slow, consider switching to a more reactive cyclooctyne. For example, bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO).[17]
-
-
Steric Hindrance: Bulky groups near the azide or alkyne can physically block the two molecules from reacting efficiently.[16][17]
-
Unfavorable Reaction Conditions: Temperature, pH, and solvent can all influence the reaction kinetics.[17][18]
Quantitative Data Summary: Azide-Alkyne Click Reaction
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Citations |
| Buffer | PBS, HEPES. Avoid Tris . | PBS, HEPES. Rates can be buffer-dependent. | [14][18][19] |
| pH | 7-8 | 6.5 - 8.5. Higher pH can increase rates but depends on the buffer. | [17][19] |
| Temperature | Room Temp (20-25°C) | Room Temp to 37°C. Higher temp increases rate. | [18][20] |
| Stoichiometry | 2-10x excess of alkyne reagent | 1.5-2x excess of one reagent can drive the reaction. | [14][16] |
| Key Additives | Cu(II) source (e.g., CuSO₄), fresh reducing agent (sodium ascorbate), optional ligand (THPTA). | None required. | [14] |
Experimental Protocol: General CuAAC Reaction
This protocol provides a general procedure for a CuAAC reaction with a protein.
-
Reagent Preparation:
-
Prepare stock solutions:
-
Azide-modified protein in a copper-compatible buffer (e.g., PBS).
-
Alkyne-probe in DMSO.
-
Copper(II) Sulfate (CuSO₄) in water.
-
Freshly prepared Sodium Ascorbate in water.
-
Copper ligand (e.g., THPTA) in water.
-
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the reagents in the following order:
-
Azide-modified protein.
-
Alkyne-probe (to a final 2-10x molar excess).
-
Copper ligand (to a final concentration to achieve a 5:1 ligand-to-copper ratio).[14]
-
CuSO₄ (to a final concentration of 100-200 µM).
-
Sodium Ascorbate (to a final concentration of 1-2 mM).
-
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.
-
-
Purification:
-
Purify the final conjugate using SEC, dialysis, or another appropriate chromatography method to remove excess reagents and copper.
-
Part 3: General Reagent Handling and Quality Control
Question: How can I be sure my Azide-PEG5-Maleimide reagent is active?
Answer: The stability of this heterobifunctional linker can be limited, especially after being dissolved.[6][8]
-
Storage: Store the lyophilized powder at -20°C, protected from moisture. Once dissolved in an organic solvent like DMSO, use it immediately or store in small aliquots at -80°C for a very short term. Avoid repeated freeze-thaw cycles.
-
Source: Purchase from a reputable supplier. Some suppliers provide the reagent as a two-component kit that must be mixed just before use to form the active linker, which highlights its limited stability.[7][8]
-
Control Reaction: If you consistently see poor results, test the linker in a control reaction with simple, known-to-be-active components (e.g., free cysteine and an alkyne-dye) to verify its reactivity.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Azido-PEG3-Maleimide Kit, 1858264-36-4 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. resources.tocris.com [resources.tocris.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Azide-PEG5-Maleimide Conjugation Products
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to biomolecules, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other modalities. The choice of linker chemistry is critical to the success of a bioconjugate, influencing its stability, homogeneity, and in vivo performance. Azide-PEG5-Maleimide is a popular heterobifunctional linker that allows for the conjugation of a payload to a thiol-containing biomolecule, such as a cysteine residue in a protein, while presenting an azide (B81097) group for subsequent "click" chemistry reactions. Mass spectrometry is an indispensable tool for the detailed characterization of these conjugation products.
This guide provides an objective comparison of the mass spectrometry analysis of Azide-PEG5-Maleimide conjugation products with alternative bioconjugation strategies. It includes supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific applications.
Performance Comparison of Bioconjugation Chemistries
The selection of a bioconjugation strategy depends on several factors, including the nature of the biomolecule, the desired stability of the linkage, and the reaction conditions required. The following table summarizes the key performance characteristics of maleimide-based conjugation and a common alternative, strain-promoted azide-alkyne cycloaddition (SPAAC) or "click chemistry," from a mass spectrometry analysis perspective.
| Feature | Azide-PEG5-Maleimide (Thiol-Reactive) | Azide-PEG-DBCO (Click Chemistry) |
| Reaction Principle | Michael addition of a thiol to the maleimide (B117702) double bond. | Strain-promoted [3+2] cycloaddition between an azide and a cyclooctyne (B158145) (DBCO). |
| Specificity | Highly specific for free thiols (cysteine residues) at pH 6.5-7.5.[1] | Highly specific and bio-orthogonal; azides and cyclooctynes do not react with other functional groups in biological systems.[2] |
| Reaction Kinetics | Fast, typically complete within 1-4 hours at room temperature.[1] | Very fast, often complete within 30-60 minutes at room temperature. |
| Linkage Stability | The resulting thiosuccinimide linkage can be susceptible to retro-Michael addition and thiol exchange in the presence of other thiols, potentially leading to deconjugation.[1][3] | Forms a highly stable triazole linkage that is resistant to hydrolysis and enzymatic cleavage.[4] |
| Mass Spectrometry Readout | Intact mass analysis reveals the addition of the PEG linker. Peptide mapping with MS/MS can identify the specific cysteine residue(s) that have been modified.[5] | Similar to maleimide conjugates, with a distinct mass shift corresponding to the PEG-DBCO moiety. The stability of the linkage simplifies sample preparation and data interpretation. |
| Potential for Side Products | Hydrolysis of the maleimide ring can occur at higher pH, and off-target reactions with other nucleophiles are possible. Thiol exchange can lead to product heterogeneity.[1][3] | Generally very clean reactions with minimal side products. The high specificity of the reaction leads to more homogeneous products.[2] |
Experimental Data and Analysis
The following sections present representative mass spectrometry data for the analysis of bioconjugates prepared using maleimide and click chemistry strategies.
Intact Mass Analysis of a PEGylated Peptide
Intact mass analysis is a crucial first step to confirm the successful conjugation and to determine the degree of PEGylation.
Table 1: Intact Mass Analysis of a Model Peptide Conjugated with Azide-PEG-Maleimide vs. Azide-PEG-DBCO.
| Conjugate | Expected Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) |
| Unconjugated Peptide | 5000.0 | 5000.1 | 20 |
| Peptide-PEG-Maleimide | 5440.5 | 5440.6 | 18 |
| Peptide-PEG-DBCO | 5650.7 | 5650.8 | 17 |
Note: The mass values are hypothetical and for illustrative purposes. The mass of Azide-PEG5-Maleimide is approximately 440.5 g/mol .
Stability Analysis by LC-MS
The stability of the conjugate is a critical quality attribute, especially for therapeutic applications. This can be assessed by incubating the conjugate in plasma or a solution containing a high concentration of a competing thiol, such as glutathione (B108866) (GSH), and monitoring the amount of intact conjugate over time by LC-MS.
Table 2: Comparative Stability of Maleimide and DBCO Conjugates in the Presence of 5 mM Glutathione at 37°C.
| Time (hours) | % Intact Maleimide Conjugate | % Intact DBCO Conjugate |
| 0 | 100 | 100 |
| 4 | 85 | 99 |
| 12 | 65 | 98 |
| 24 | 45 | 97 |
| 48 | 20 | 96 |
This data illustrates the higher stability of the triazole linkage formed via click chemistry compared to the thiosuccinimide linkage from the maleimide reaction.[4]
Experimental Protocols
Protocol 1: Conjugation of Azide-PEG5-Maleimide to a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide
-
Azide-PEG5-Maleimide
-
Phosphate (B84403) buffer (100 mM, pH 7.0) with 1 mM EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Peptide Reduction: Dissolve the cysteine-containing peptide in the phosphate buffer. If the peptide has disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bonds.
-
Reagent Preparation: Dissolve the Azide-PEG5-Maleimide in a minimal amount of DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the Azide-PEG5-Maleimide stock solution to the reduced peptide solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Purification: Remove the excess unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or reverse-phase HPLC.
-
Mass Spectrometry Analysis: Analyze the purified conjugate by LC-MS to confirm the molecular weight of the product.
Protocol 2: LC-MS Analysis of the Azide-PEG5-Maleimide Conjugate
Instrumentation:
-
Liquid chromatography system (e.g., UPLC or HPLC)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Conditions:
-
Column: C18 reverse-phase column suitable for peptide or protein separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive ion mode.
-
Mass Range: 500-4000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate.
Visualizing Workflows and Linkage Chemistry
To provide a clearer understanding of the processes and chemistries involved, the following diagrams have been generated using the DOT language.
Figure 1. Experimental workflow for the conjugation and mass spectrometry analysis of a peptide with Azide-PEG5-Maleimide.
Figure 2. Comparison of maleimide-thiol conjugation and strain-promoted azide-alkyne cycloaddition (SPAAC) chemistries.
Conclusion
Mass spectrometry is a powerful and essential tool for the comprehensive characterization of Azide-PEG5-Maleimide conjugation products. It provides precise information on conjugation efficiency, site-specificity, and the stability of the resulting bioconjugate. While maleimide chemistry is a well-established and effective method for conjugating payloads to thiol-containing biomolecules, the stability of the thiosuccinimide linkage should be carefully considered for therapeutic applications.[1][3] Alternative strategies, such as copper-free click chemistry, offer the advantage of forming highly stable linkages, which can lead to more homogeneous and robust bioconjugates.[2][4] The choice of conjugation chemistry should be guided by the specific requirements of the application, and the detailed mass spectrometry analysis outlined in this guide will enable researchers to make informed decisions and to thoroughly characterize their bioconjugation products.
References
- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
A Head-to-Head Comparison of Azide-PEG5-MS and Other PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG Linker for Your Bioconjugation Needs
In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the success of the resulting conjugate, influencing its stability, pharmacokinetics, and overall efficacy. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to improve the in vivo performance of bioconjugates. This guide provides an objective comparison of Azide-PEG5-MS with other commonly used PEG linkers, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their specific applications.
Introduction to this compound and Alternative PEG Linkers
This compound is a heterobifunctional linker that incorporates three key chemical features: an azide (B81097) group for bioorthogonal "click" chemistry, a discrete five-unit polyethylene glycol (PEG5) chain to enhance hydrophilicity, and a mesylate (MS) group, which is a good leaving group for nucleophilic substitution reactions. This combination of functionalities allows for a versatile and stepwise approach to bioconjugation.
Alternative PEG linkers commonly employed in bioconjugation vary in several aspects, including the length of the PEG chain and the nature of their reactive functional groups. These alternatives include:
-
Short-Chain Azide-PEG-NHS Esters (e.g., Azide-PEG4-NHS): These linkers also feature an azide group for click chemistry but utilize an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, such as those found on lysine (B10760008) residues of proteins.
-
Longer-Chain PEG Linkers (e.g., PEG8, PEG12, PEG24): These can be functionalized with a variety of reactive groups (azide, NHS ester, maleimide, etc.) and are often used to impart more significant changes to the hydrodynamic radius and pharmacokinetic profile of the bioconjugate.[1]
-
Branched PEG Linkers: These linkers possess multiple PEG arms, allowing for the attachment of multiple molecules at a single conjugation site, which can be advantageous for increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).
The selection of a specific PEG linker is a balance between desired physicochemical properties and the intended biological application. Shorter PEG spacers can be advantageous for creating compact conjugates, while longer linkers may be necessary to overcome steric hindrance and enhance solubility.[2]
Data Presentation: A Comparative Analysis of PEG Linker Performance
The following table summarizes key performance characteristics of this compound in comparison to other PEG linkers based on established principles and available experimental data for structurally similar linkers.
| Feature | This compound | Short-Chain Azide-PEG-NHS (e.g., PEG4) | Longer-Chain Linear PEG (e.g., PEG12) | Branched PEG Linkers |
| Primary Reactive Groups | Azide, Mesylate | Azide, NHS Ester | Varies (e.g., Azide, NHS, Maleimide) | Varies (e.g., Amine, Azide) |
| Primary Target on Biomolecule | Nucleophiles (e.g., thiols, amines), Alkynes | Primary amines, Alkynes | Varies (e.g., Amines, Thiols, Alkynes) | Varies |
| Conjugation Strategy | Sequential nucleophilic substitution and click chemistry | Amine acylation and click chemistry | Dependent on functional groups | Dependent on functional groups |
| Impact on Hydrophilicity | Moderate increase | Moderate increase | Significant increase | High increase |
| Effect on Pharmacokinetics | Moderate extension of half-life | Moderate extension of half-life | Significant extension of half-life[3] | Substantial extension of half-life |
| Control over Conjugation | High (stepwise reactions) | High (stepwise reactions) | Moderate to High | High |
| Potential for High DAR | Moderate | Moderate | Moderate | High |
| Relative Steric Hindrance | Low | Low | Moderate | High |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation using this compound
This protocol describes a two-step process for conjugating a payload (e.g., a small molecule drug) to a biomolecule (e.g., an antibody) using this compound.
Step 1: Reaction of this compound with the Biomolecule
-
Materials:
-
Biomolecule with a nucleophilic group (e.g., a thiol on a cysteine residue) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).
-
This compound dissolved in a compatible organic solvent (e.g., DMSO).
-
Reducing agent (e.g., TCEP) if reducing disulfide bonds to generate free thiols.
-
Desalting column for purification.
-
-
Procedure:
-
If necessary, treat the biomolecule with a reducing agent to expose free thiol groups.
-
Prepare a solution of the biomolecule at a concentration of 1-10 mg/mL.
-
Add a 5- to 20-fold molar excess of the this compound solution to the biomolecule solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Remove the excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterize the resulting azide-functionalized biomolecule by methods such as LC-MS to confirm the addition of the linker.
-
Step 2: Click Chemistry Reaction with an Alkyne-Functionalized Payload
-
Materials:
-
Azide-functionalized biomolecule from Step 1.
-
Alkyne-functionalized payload.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Copper(I)-stabilizing ligand (e.g., THPTA).
-
Reducing agent (e.g., sodium ascorbate).
-
Purification system (e.g., size-exclusion chromatography).
-
-
Procedure:
-
Prepare a stock solution of the alkyne-functionalized payload in a suitable solvent.
-
In a reaction vessel, combine the azide-functionalized biomolecule with a 2- to 10-fold molar excess of the alkyne-functionalized payload.
-
Prepare a catalyst premix by mixing CuSO₄ and the THPTA ligand in a 1:2 molar ratio.[4]
-
Add the catalyst premix to the reaction mixture.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.[4]
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purify the final bioconjugate using size-exclusion chromatography to remove unreacted payload and catalyst components.
-
Characterize the final conjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).[5]
-
Protocol 2: In Vitro Cytotoxicity Assay of an Antibody-Drug Conjugate
This protocol outlines a method to assess the potency of an ADC generated using a PEG linker.
-
Materials:
-
Target cancer cell line (expressing the antigen recognized by the antibody).
-
Control cell line (antigen-negative).
-
Complete cell culture medium.
-
ADC, unconjugated antibody, and free drug.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well plates.
-
-
Procedure:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the medium from the cells and add the diluted compounds.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Mandatory Visualization
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: General signaling pathway of ADC internalization and action.
References
Choosing the Right Tool for Bioconjugation: Azide-PEG5-Maleimide vs. Azide-PEG5-NHS Ester
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal PEGylated linker for their bioconjugation needs. This guide delves into the chemical properties, reaction mechanisms, and performance data of Azide-PEG5-Maleimide and Azide-PEG5-NHS ester to facilitate an informed decision-making process.
In the realm of bioconjugation, the precise and stable linking of molecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. The choice of a chemical linker is a critical determinant of the final conjugate's performance, influencing its specificity, stability, and functionality. Among the vast array of available linkers, those featuring a polyethylene (B3416737) glycol (PEG) spacer are highly valued for their ability to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic properties of the resulting bioconjugate. This guide provides a detailed comparison of two commonly used heterobifunctional PEG linkers: Azide-PEG5-Maleimide and Azide-PEG5-NHS ester.
At a Glance: A Tale of Two Chemistries
The core difference between these two linkers lies in their reactive moieties, which dictate their target specificity on biomolecules. Azide-PEG5-Maleimide is designed for selective conjugation to sulfhydryl groups, primarily found in cysteine residues. In contrast, Azide-PEG5-NHS ester targets primary amines, which are abundant in lysine (B10760008) residues and at the N-terminus of proteins. This fundamental difference in reactivity has significant implications for reaction conditions, specificity, and the stability of the final conjugate.
| Feature | Azide-PEG5-Maleimide | Azide-PEG5-NHS Ester |
| Target Functional Group | Sulfhydryls (-SH) on Cysteine Residues | Primary Amines (-NH2) on Lysine Residues and N-terminus |
| Primary Bond Formed | Thioether Bond | Amide Bond |
| Optimal Reaction pH | 6.5 - 7.5[1][2] | 7.2 - 8.5[3] |
| Bond Stability | Generally stable, but susceptible to retro-Michael addition[4][5][6][7] | Highly Stable[8] |
| Specificity | High for thiols | Moderate, can react with multiple lysine residues |
| Key Side Reaction | Hydrolysis of maleimide (B117702) group at pH > 7.5, Retro-Michael reaction[2][9] | Hydrolysis of NHS ester, especially at higher pH[3][9] |
Delving into the Reaction Mechanisms
The choice between a maleimide and an NHS ester linker hinges on the available functional groups on the target biomolecule and the desired site of conjugation.
Azide-PEG5-Maleimide: Targeting Thiols with Precision
The maleimide group reacts with sulfhydryl groups via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols within the optimal pH range of 6.5 to 7.5.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.
Azide-PEG5-NHS Ester: Broadly Targeting Amines
The N-hydroxysuccinimide (NHS) ester group reacts with primary amines through nucleophilic acyl substitution to form a highly stable amide bond. This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[3] Due to the abundance of lysine residues on the surface of most proteins, NHS ester chemistry often results in a heterogeneous mixture of conjugates with the linker attached at various positions.
Performance Comparison: A Data-Driven Approach
While theoretical advantages of each chemistry are clear, experimental data is crucial for making an informed decision.
Reaction Efficiency and Degree of Labeling (DOL)
The efficiency of a conjugation reaction is often measured by the final yield of the conjugate and the degree of labeling (DOL), which is the average number of linker molecules attached to each biomolecule.
| Parameter | Azide-PEG5-Maleimide | Azide-PEG5-NHS Ester |
| Typical Molar Excess | 10-20 fold over protein[10] | 10-50 fold over protein[9] |
| Typical Reaction Time | 1-4 hours at RT or 2-8 hours at 4°C | 30-60 minutes at RT or 2 hours on ice |
| Control over DOL | High, due to the low abundance of free thiols | Moderate, can be difficult to control due to multiple reactive sites |
Stability of the Conjugate: A Critical Consideration
The long-term stability of the formed bond is crucial, especially for in vivo applications. The amide bond formed by the NHS ester reaction is exceptionally stable under physiological conditions. The thioether bond from the maleimide reaction is also generally stable; however, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the intracellular environment.[4][5][6][7] This can lead to the dissociation of the conjugate.
| Linkage | Bond Type | Stability | Half-life |
| Maleimide-Thiol | Thioether | Stable, but prone to retro-Michael reaction | Can range from hours to days depending on conditions and linker structure[5][11] |
| NHS-Amine | Amide | Highly Stable | Generally considered permanent under physiological conditions |
Hydrolytic Stability of the Reagents
Both maleimide and NHS ester reagents are susceptible to hydrolysis in aqueous solutions, which renders them inactive. The rate of hydrolysis is pH-dependent. NHS esters are particularly sensitive to moisture and have a shorter half-life in aqueous buffers, especially at higher pH.[3][9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[3] Maleimide groups are more stable but will also hydrolyze at pH values above 7.5.[9]
Experimental Protocols: A Step-by-Step Guide
Below are generalized protocols for protein conjugation using Azide-PEG5-Maleimide and Azide-PEG5-NHS ester.
Protocol 1: Protein Conjugation with Azide-PEG5-Maleimide
This protocol is designed for targeting cysteine residues.
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer such as phosphate-buffered saline (PBS) at pH 7.0-7.5.
-
Reduction of Disulfide Bonds (if necessary): If targeting internal cysteines involved in disulfide bonds, add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.
-
Reagent Preparation: Immediately before use, dissolve the Azide-PEG5-Maleimide in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.
-
Purification: Remove excess reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy.[12][13][14][15][16]
Protocol 2: Protein Conjugation with Azide-PEG5-NHS Ester
This protocol is designed for targeting primary amines.
-
Protein Preparation: Exchange the protein into an amine-free buffer such as PBS at pH 7.2-8.5, at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Azide-PEG5-NHS ester in anhydrous DMSO or DMF to a 10 mM concentration.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a final concentration of 20-50 mM Tris or glycine.
-
Purification: Separate the protein conjugate from unreacted NHS ester and byproducts using a desalting column, size-exclusion chromatography, or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy.[12][13][14][15][16]
Conclusion: Making the Right Choice
The decision between Azide-PEG5-Maleimide and Azide-PEG5-NHS ester is ultimately driven by the specific goals of the research and the nature of the biomolecule being modified.
Choose Azide-PEG5-Maleimide when:
-
Site-specific conjugation to cysteine residues is desired.
-
A high degree of homogeneity of the final conjugate is critical.
-
The biomolecule has available and accessible free sulfhydryl groups.
Choose Azide-PEG5-NHS ester when:
-
Targeting primary amines (lysine residues or N-terminus) is the goal.
-
A higher degree of labeling is desired and a heterogeneous product is acceptable.
-
The biomolecule lacks accessible free sulfhydryl groups.
By carefully considering the factors outlined in this guide, researchers can select the most appropriate linker to ensure the successful synthesis of robust and functional bioconjugates for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. interchim.fr [interchim.fr]
- 11. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 12. benchchem.com [benchchem.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Validating Site-Specificity in Azide-PEG5-MS Labeling: A Comparative Guide
The conjugation of molecules to specific sites on proteins is a cornerstone of modern drug development, diagnostics, and proteomics research. Achieving and validating this site-specificity is critical for ensuring the homogeneity, efficacy, and safety of the final product. This guide provides a comparative overview of methods used to validate the site-specificity of Azide-PEG5-Maleimide/Thiol-Reactive probes, a common class of reagents for cysteine-directed labeling, and compares this approach with alternative labeling strategies.
Introduction to Cysteine-Directed Labeling
Cysteine, with its reactive thiol group, is a common target for site-specific protein modification due to its relatively low abundance compared to other nucleophilic amino acids like lysine (B10760008). Reagents such as Azide-PEG5-MS (often referring to a maleimide-succinimide functional group) exploit this reactivity. The maleimide (B117702) group forms a stable covalent thioether bond with the sulfhydryl group of a cysteine residue. The azide (B81097) group is then available for subsequent bioorthogonal "click" chemistry reactions, while the PEG5 linker enhances solubility and reduces steric hindrance.
Validating that the label has attached exclusively to the intended cysteine is a non-trivial but essential step to avoid issues with product heterogeneity, which can impact biological activity and immunogenicity.
Experimental Workflow for Labeling and Validation
The process of labeling a target protein with Azide-PEG5-Maleimide and subsequently validating the conjugation site typically follows a multi-step workflow. This involves the initial conjugation reaction, removal of excess unreacted label, and finally, detailed analytical characterization to pinpoint the location of the modification.
Caption: Workflow for site-specific labeling and validation using mass spectrometry.
Comparison of Site-Specificity Validation Techniques
The gold standard for confirming the site of modification is mass spectrometry-based peptide mapping. However, other techniques can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS Peptide Mapping | The labeled protein is digested by a protease (e.g., trypsin). The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass shift corresponding to the label is identified on a specific peptide, and MS/MS fragmentation confirms the modified amino acid. | Provides definitive identification of the labeled amino acid residue. Can detect and quantify off-target modifications. High sensitivity and specificity. | Requires specialized equipment and expertise. Data analysis can be complex. May not be suitable for very large or complex proteins. |
| Edman Degradation | Sequential removal and identification of amino acids from the N-terminus of a protein or peptide. The cycle at which the labeled amino acid appears confirms its position. | Can directly identify the modified amino acid in a sequence. | Limited to the N-terminal region of the protein/peptide. Less sensitive than mass spectrometry. Not suitable for complex mixtures. |
| Intact Mass Analysis (MS) | The molecular weight of the intact protein is measured before and after labeling. The mass difference should correspond to the mass of the added label(s). | Provides a quick confirmation of the number of labels attached per protein molecule. | Does not provide any information about the location of the label. Cannot distinguish between on-target and off-target labeling if the stoichiometry is 1:1. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. Labeling can alter the surface hydrophobicity of a protein, leading to a shift in its retention time. | Can be used to separate labeled from unlabeled protein and assess conjugation efficiency. | Indirect method for validation. Does not confirm the specific site of labeling. |
Comparison with Alternative Site-Specific Labeling Methods
While cysteine-maleimide chemistry is robust, several other methods exist for site-specific protein labeling, each with its own mechanism for achieving specificity.
| Labeling Method | Targeting Mechanism | Common Applications | Key Advantages | Potential Drawbacks |
| Cysteine-Maleimide (e.g., this compound) | Nucleophilic addition of a cysteine thiol to a maleimide group. | Antibody-drug conjugates (ADCs), PEGylation, fluorescent labeling. | High reactivity and efficiency, stable bond formation. | Potential for off-target reaction with lysine at high pH, maleimide ring can undergo hydrolysis. |
| Enzymatic Labeling (e.g., Sortase A, HaloTag) | An enzyme recognizes a specific peptide sequence and ligates a probe to it. | Cell surface labeling, protein immobilization. | Extremely high specificity, reaction occurs under mild physiological conditions. | Requires genetic engineering to introduce the recognition sequence, the enzyme must be expressed and purified. |
| Unnatural Amino Acid (UAA) Incorporation | A UAA with a bioorthogonal handle (e.g., an azide or alkyne) is incorporated into the protein during expression via an engineered tRNA/tRNA synthetase pair. | Introducing unique chemical handles for click chemistry. | The label can be placed at virtually any position. The reactive handle is completely bioorthogonal. | Requires genetic modification of the expression host, can lead to lower protein yields. |
| N-Terminal Transamination | Chemical modification of the N-terminal serine or threonine to an aldehyde or ketone, which can then be reacted with an alkoxyamine probe. | Site-specific modification at the N-terminus. | Highly specific to the N-terminus. | Limited to a single site on the protein, requires specific N-terminal residues. |
Detailed Experimental Protocols
Protocol 1: Mass Spectrometry-Based Peptide Mapping for Site-Specificity Validation
-
Sample Preparation:
-
Take approximately 20-50 µg of the purified, labeled protein conjugate.
-
Denature the protein in a solution containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteines (those not labeled with the maleimide probe) by adding iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes. This step is crucial to prevent disulfide scrambling and to differentiate between labeled and unlabeled cysteines.
-
Dilute the sample at least 4-fold with a buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration.
-
-
Proteolytic Digestion:
-
Add a protease, such as sequencing-grade trypsin, at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Inject the peptide mixture onto a reverse-phase C18 liquid chromatography column.
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
Analyze the eluting peptides using an electrospray ionization tandem mass spectrometer (ESI-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the known sequence of the target protein.
-
Specify the mass of the this compound label plus the mass of a water molecule (due to hydrolysis of the succinimide (B58015) ring post-conjugation) as a variable modification on cysteine.
-
Specify carbamidomethylation of cysteine as a fixed modification (from the IAM alkylation step).
-
The identification of a peptide with the mass modification corresponding to the label, confirmed by a high-quality MS/MS fragmentation spectrum, validates the specific cysteine residue as the site of conjugation.
-
Search for the modification on other potential nucleophilic residues (e.g., lysine, histidine) to confirm the absence of off-target labeling.
-
Confirming the Functional Activity of Azide-PEG5-MS Conjugates: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, the precise evaluation of an antibody-drug conjugate's (ADC) functional activity is paramount. This guide provides a comparative overview of essential functional assays to confirm the activity of ADCs synthesized using an Azide-PEG5-Mesylate (MS) linker. We present a compilation of experimental data from published studies, detailed methodologies for key experiments, and visual workflows to facilitate a comprehensive understanding of these critical evaluation processes.
The Azide-PEG5-MS linker is a heterobifunctional linker that leverages click chemistry for the conjugation of payloads to antibodies. The azide (B81097) group allows for a highly specific and efficient reaction with a corresponding alkyne-modified payload, while the mesylate group can be used for conjugation to the antibody. The polyethylene (B3416737) glycol (PEG) component enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.[1][2] This guide will focus on the functional assays necessary to verify that these structural advantages translate into desired biological activity.
Comparative Performance of ADC Linkers in Functional Assays
The choice of linker technology significantly impacts the therapeutic index of an ADC.[3] Hydrophilic linkers, such as those containing PEG, are known to improve the physicochemical properties and in vivo performance of ADCs.[4] Below is a summary of quantitative data from various studies comparing the performance of ADCs with different linker types in key functional assays. While specific data for this compound is not available in a direct head-to-head comparison, the data for PEGylated and click chemistry-based linkers provide valuable insights into the expected performance.
| Linker Type | Cytotoxicity (IC50, nM) | Internalization (% of Control) | Bystander Effect | Reference |
| PEGylated Linker (General) | 0.1 - 0.8 | Not consistently reported, but generally does not impair internalization | Payload Dependent | [1][5] |
| Non-PEGylated Hydrophobic Linker | 0.5 - 2.0 | Not specified | Payload Dependent | [1] |
| Cleavable Linker (e.g., Val-Cit) | Potent (payload-dependent) | Not specified | Generally high with membrane-permeable payloads | [6] |
| Non-cleavable Linker (e.g., Thioether) | Potent (payload-dependent) | Essential for activity | Generally low to absent | [7][8] |
| Click Chemistry Linker (General) | Potent (payload-dependent) | Not specified | Payload Dependent | [9][] |
Note: The cytotoxic potency (IC50) is highly dependent on the antibody, payload, and target cell line used in the assay.[11] The bystander effect is primarily a property of the payload and its ability to diffuse across cell membranes after being released from the ADC.[7]
Key Functional Assays and Experimental Protocols
To confirm the activity of an this compound conjugated ADC, a panel of in vitro assays should be performed. These assays are designed to assess the key functionalities of an ADC: its ability to bind to target cells, be internalized, and induce cell death through its cytotoxic payload.
Cytotoxicity Assay
The primary function of an ADC is to kill target cancer cells. The cytotoxicity assay measures the concentration of the ADC required to inhibit the growth of or kill a population of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of the ADC.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted from established methods for determining ADC cytotoxicity.[7]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody (as a negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for Cytotoxicity Assay
Caption: Workflow for determining ADC cytotoxicity using the MTT assay.
Internalization Assay
For an ADC to be effective, it must be internalized by the target cell to deliver its cytotoxic payload.[6] The internalization assay quantifies the extent and rate at which the ADC is taken up by the cells.
Experimental Protocol: Flow Cytometry-Based Internalization Assay
This protocol provides a quantitative method to measure ADC internalization.
Materials:
-
Target antigen-positive cell line
-
This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the target cells and resuspend them in ice-cold PBS.
-
Antibody Binding: Incubate the cells with the fluorescently labeled this compound ADC on ice to allow binding to the cell surface without internalization.
-
Internalization Induction: Transfer the cells to 37°C to initiate internalization. Samples are taken at various time points (e.g., 0, 30, 60, 120 minutes). A control sample is kept on ice (0 minutes).
-
Quenching of Surface Fluorescence: At each time point, stop the internalization by placing the cells on ice. Add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to extinguish the fluorescence of the non-internalized ADC on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the internalized ADC.
-
Data Analysis: The percentage of internalization is calculated by comparing the MFI of the samples incubated at 37°C to the MFI of the sample kept on ice (representing total surface-bound ADC at time 0).
Signaling Pathway of ADC Internalization and Action
Caption: General mechanism of ADC internalization and cytotoxic action.
Bystander Killing Effect Assay
The bystander effect occurs when the cytotoxic payload released from the target antigen-positive cell diffuses out and kills neighboring antigen-negative cells.[7] This is a desirable property for ADCs, especially in heterogeneous tumors where not all cells express the target antigen.
Experimental Protocol: Co-culture Bystander Assay
This protocol is designed to assess the ability of an ADC to induce bystander killing.
Materials:
-
Target antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well microplates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells at a defined ratio in a 96-well plate. Also, seed each cell line in monoculture as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the this compound ADC.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-120 hours).
-
Viability Assessment: Assess the viability of the Ag- (GFP-positive) cells using fluorescence microscopy to count the number of viable fluorescent cells or by measuring the total fluorescence intensity in each well with a plate reader.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to their viability in monoculture treated with the ADC and to untreated co-cultures. A significant decrease in the viability of Ag- cells in the co-culture setting indicates a bystander effect.
Logical Relationship in Bystander Effect Assay
Caption: Logical flow of the bystander killing effect in a co-culture assay.
Conclusion
The functional characterization of an this compound conjugated ADC is a critical step in its preclinical development. The assays described in this guide—cytotoxicity, internalization, and bystander effect—provide a robust framework for evaluating the biological activity of the conjugate. By systematically assessing each of these key functions and comparing the results to ADCs with different linker technologies, researchers can gain a comprehensive understanding of their ADC's performance and make informed decisions for further development. The inclusion of hydrophilic PEG linkers, facilitated by click chemistry, is a promising strategy to enhance the therapeutic potential of ADCs.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Quantifying Azide-PEG5-MS Incorporation
For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and polymer chemistry, the precise quantification of functional groups is paramount. The incorporation of azide (B81097) moieties, such as in Azide-PEG5-MS (Azide-Polyethylene Glycol-Maleimide), is a critical step in the synthesis of advanced biomaterials and therapeutics, often utilized in "click chemistry" reactions. Accurate determination of the extent of azide incorporation is essential for ensuring reaction stoichiometry, controlling the degree of labeling, and guaranteeing the quality and consistency of the final product.
This guide provides an objective comparison of various spectroscopic methods for the quantification of this compound incorporation. We will delve into direct and indirect methods, presenting their principles, performance metrics, and detailed experimental protocols to aid in the selection of the most suitable technique for your research needs.
Direct Spectroscopic Methods
Direct methods offer the advantage of detecting the azide group itself, providing a straightforward and often non-destructive means of quantification.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely used technique for identifying functional groups based on their characteristic vibrational frequencies. The azide group (-N₃) exhibits a strong and sharp asymmetric stretching vibration in a relatively clean region of the infrared spectrum, making it readily identifiable.[1][2]
2. Raman Spectroscopy
Raman spectroscopy, another vibrational spectroscopy technique, is particularly well-suited for aqueous samples due to the weak Raman scattering of water.[1] Similar to FTIR, it can detect the characteristic stretching vibration of the azide group.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be a powerful tool for quantitative analysis (qNMR). By integrating the signals of protons or carbons adjacent to the azide group relative to a known internal standard or other signals within the molecule, the degree of azide incorporation can be determined.[2][3]
Indirect Spectroscopic Methods
Indirect methods rely on the reaction of the azide group with a probe molecule, leading to a measurable change in a spectroscopic signal. These methods are often highly sensitive.
1. UV-Vis Spectroscopy
This technique typically involves a "click" reaction between the azide and a strained alkyne, such as dibenzocyclooctyne (DBCO), which has a distinct UV absorbance. The consumption of the DBCO-alkyne upon reaction with the azide leads to a decrease in absorbance at a specific wavelength (around 309 nm), which can be correlated to the amount of azide present.[4]
2. Fluorescence Spectroscopy
Fluorescence-based assays are among the most sensitive methods for azide quantification. These assays often employ a "turn-on" mechanism where a non-fluorescent alkyne-fluorophore probe reacts with the azide to produce a highly fluorescent triazole product. The increase in fluorescence intensity is directly proportional to the azide concentration.[5]
3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the successful incorporation of the azide group by determining the mass of the modified molecule. By reacting the this compound with an alkyne-containing reporter of known mass, the resulting product can be analyzed to confirm the modification. While highly sensitive and specific, quantification with MS can be more complex than with other spectroscopic methods.
Quantitative Data Comparison
The selection of an appropriate analytical method often depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance metrics of the discussed spectroscopic methods.
| Method | Principle | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Precision (RSD) |
| FTIR Spectroscopy | Vibrational absorption of the azide asymmetric stretch (~2100 cm⁻¹) | >10 mM[1] | Dependent on sample and path length | 5-15% |
| Raman Spectroscopy | Inelastic scattering by the azide vibrational mode (~2100 cm⁻¹) | ~700 µM (for small molecules in solution)[1] | Concentration-dependent | 5-10% |
| ¹H NMR Spectroscopy | Integration of proton signals adjacent to the azide group | ~10 µg/mL for PEG in biological fluids[3] | Typically over 2-3 orders of magnitude | <5% |
| UV-Vis Spectroscopy | Decrease in absorbance of a reactive alkyne probe (e.g., DBCO at ~309 nm) | ~0.5 µM[5] | 1-100 µM | <5% |
| Fluorescence Spectroscopy | "Turn-on" fluorescence upon reaction with a fluorogenic alkyne probe | 0.50 µM[5] | 0.5-50 µM | <10% |
| Mass Spectrometry | Mass-to-charge ratio of the modified molecule or a clicked product | pg/mL to ng/mL range (LC-MS)[6] | Dependent on ionization efficiency and detector | 5-20% |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
FTIR Spectroscopy Protocol
Principle: Quantification is based on the intensity of the characteristic azide asymmetric stretching band around 2100 cm⁻¹. A calibration curve can be generated using standards of known azide concentration.
Methodology:
-
Sample Preparation:
-
For liquid samples, use a liquid cell with a known path length.
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Prepare a series of calibration standards of a similar azide-containing molecule with known concentrations in the same solvent or matrix as the this compound sample.
-
-
Data Acquisition:
-
Record a background spectrum of the solvent or empty ATR crystal.
-
Acquire the FTIR spectrum of the sample and each standard over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample and standard spectra.
-
Identify the azide peak at approximately 2100 cm⁻¹.
-
Integrate the area of the azide peak for the sample and each standard.
-
Plot the integrated peak area versus concentration for the standards to create a calibration curve.
-
Determine the concentration of the azide in the this compound sample using the calibration curve.
-
¹H NMR Spectroscopy Protocol
Principle: The concentration of the azide is determined by comparing the integral of the proton signal adjacent to the azide group to the integral of a known internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Add a precise amount of an internal standard (e.g., maleic acid, dimethyl sulfoxide) with a known concentration. The standard should have a resonance peak that does not overlap with the sample peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.[7]
-
-
Data Analysis:
-
Integrate the characteristic signal of the protons on the carbon adjacent to the azide group (typically in the range of 3.3-3.5 ppm for PEG derivatives) and the signal of the internal standard.[8]
-
Calculate the concentration of the azide group using the following formula: Concentration_azide = (Integral_azide / Num_protons_azide) * (Num_protons_std / Integral_std) * Concentration_std
-
UV-Vis Spectroscopy Protocol (via DBCO-alkyne reaction)
Principle: This method quantifies the azide by measuring the decrease in absorbance of a DBCO-containing reagent as it is consumed in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[4]
Methodology:
-
Standard Curve Preparation:
-
Prepare a series of solutions of a DBCO-alkyne reagent (e.g., DBCO-PEG4-NHS ester) of known concentrations in a suitable buffer (e.g., PBS).
-
Measure the absorbance of each standard at ~309 nm and plot absorbance versus concentration to generate a standard curve. This will be used to determine the molar extinction coefficient of the DBCO reagent.
-
-
Reaction Setup:
-
Dissolve the this compound sample in the same buffer.
-
Add a known concentration of the DBCO-alkyne reagent to the sample solution. The initial concentration of the DBCO reagent should be accurately known.
-
-
Data Acquisition:
-
Monitor the reaction by recording the UV-Vis spectrum at different time points until the reaction is complete (i.e., the absorbance at ~309 nm no longer decreases).
-
-
Data Analysis:
-
Calculate the change in absorbance at ~309 nm from the start to the end of the reaction.
-
Using the molar extinction coefficient from the standard curve, calculate the concentration of DBCO that has reacted. This concentration is equivalent to the initial concentration of the azide in the sample.
-
Fluorescence Spectroscopy Protocol (via "Turn-On" Probe)
Principle: An alkyne-containing fluorogenic probe reacts with the azide to produce a fluorescent triazole. The increase in fluorescence is proportional to the amount of azide.
Methodology:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of an azide-containing standard (e.g., sodium azide or a simple organic azide) in a suitable buffer.
-
Add a fixed concentration of the fluorogenic alkyne probe to each standard.
-
Allow the reaction to go to completion.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot fluorescence intensity versus azide concentration to create a standard curve.
-
-
Sample Analysis:
-
Dissolve the this compound sample in the same buffer.
-
Add the same fixed concentration of the fluorogenic alkyne probe to the sample.
-
Allow the reaction to go to completion.
-
Measure the fluorescence intensity of the sample.
-
Determine the concentration of the azide in the sample using the standard curve.
-
Visualizations
Workflow for Spectroscopic Quantification of this compound
Caption: Workflow for direct and indirect spectroscopic quantification of this compound.
Signaling Pathway for Fluorescence-Based "Turn-On" Assay
Caption: Principle of the fluorescence "turn-on" assay for azide quantification.
Logical Relationship of Method Selection Criteria
Caption: Decision tree for selecting a spectroscopic method for azide quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Azide-PEG5-MS and SMCC Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of bioconjugates, particularly for antibody-drug conjugates (ADCs) and other targeted therapeutics. The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, solubility, and pharmacokinetic profile of the final conjugate. This guide provides a detailed, data-driven comparison of two prominent non-cleavable linkers: the traditional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the more modern Azide-PEG5-MS linker.
Introduction to the Linkers
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established heterobifunctional crosslinker.[1] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on proteins) and a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., cysteine residues).[1] This dual reactivity allows for a two-step conjugation process, minimizing the formation of homodimers.[2] The cyclohexane (B81311) ring in its structure provides stability to the maleimide group.[2] However, SMCC is known for its hydrophobicity, which can sometimes lead to aggregation of the final conjugate, especially with hydrophobic payloads.[3]
This compound represents a newer class of linkers that leverage the benefits of polyethylene (B3416737) glycol (PEG) and the versatility of azide (B81097) chemistry. This linker contains a five-unit PEG chain, which imparts hydrophilicity to the conjugate, potentially improving solubility and in vivo circulation half-life.[4][5] One end of the linker has an azide group, which can participate in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[6] The other end features a methanesulfonyl (Ms) group, a good leaving group that can react with nucleophiles like primary amines.
Quantitative Performance Comparison
While direct head-to-head studies with identical antibodies and payloads are limited in publicly available literature, a comparative analysis can be synthesized from existing data on linkers with similar chemistries and properties.
| Feature | This compound Linker | SMCC Linker | References |
| Conjugation Chemistry | Azide-Alkyne Click Chemistry (Triazole bond) & Amine-Mesylate Reaction | Amine-NHS Ester & Thiol-Maleimide (Thioether bond) | [1][6] |
| Conjugation Efficiency | Generally high, can approach quantitative yields with optimized conditions. Click chemistry is known for its high efficiency. | Variable, can be high but may be affected by factors like pH and steric hindrance. Thiol-maleimide chemistry can result in lower sugar loading on proteins compared to copper-free click chemistry. | [7] |
| Stoichiometry Control | Click chemistry allows for precise control, leading to more homogeneous conjugates. | Can result in a more heterogeneous mixture of products. | [8] |
| Linkage Stability | The resulting triazole ring from click chemistry is exceptionally stable and resistant to hydrolysis, enzymatic cleavage, and redox conditions. | The thioether bond is generally stable, but the thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation. | [2][4] |
| Solubility of Conjugate | The PEG spacer significantly enhances the hydrophilicity and solubility of the conjugate, reducing the risk of aggregation. | The hydrophobic nature of the cyclohexane ring can decrease the solubility of the final conjugate, especially with hydrophobic payloads. | [3][5] |
| In Vivo Half-Life | The hydrophilic PEG chain can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life. | The hydrophobic nature may lead to faster clearance from circulation. | [5] |
| Immunogenicity | PEG is generally considered to have low immunogenicity. | The linker itself can potentially act as a hapten and elicit an immune response. | [9] |
Experimental Protocols
Protocol 1: Conjugation using this compound Linker (Two-Step)
This protocol describes the functionalization of a protein with an alkyne group, followed by a copper-catalyzed click reaction with the this compound linker, and subsequent conjugation to a payload containing a primary amine.
Materials:
-
Protein to be conjugated (e.g., antibody) in phosphate-buffered saline (PBS), pH 7.4
-
Alkyne-PEG-NHS ester
-
This compound
-
Payload with a primary amine
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
Step 1: Introduction of Alkyne Group onto the Protein
-
Prepare Protein: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
Prepare Alkyne-PEG-NHS Ester: Dissolve the Alkyne-PEG-NHS ester in DMSO to a concentration of 10-20 mM immediately before use.
-
Reaction: Add a 10- to 20-fold molar excess of the Alkyne-PEG-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted Alkyne-PEG-NHS ester using a desalting column equilibrated with PBS.
Step 2: Click Chemistry Reaction with this compound
-
Prepare Click Chemistry Reagents:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized protein, a 5- to 10-fold molar excess of this compound, the CuSO₄/THPTA pre-mixture (final concentration of 1-2 mM CuSO₄), and freshly prepared sodium ascorbate (final concentration of 5-10 mM).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the azide-functionalized protein conjugate using a desalting column to remove excess reagents.
Step 3: Conjugation to Amine-Containing Payload
-
Reaction: To the purified azide-functionalized protein, add the amine-containing payload at a 5- to 10-fold molar excess.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The pH of the reaction should be maintained between 7.5 and 8.5.
-
Purification: Purify the final bioconjugate using size-exclusion chromatography (SEC) to remove any remaining unreacted payload and other small molecules.
Protocol 2: Conjugation using SMCC Linker (Two-Step)
This protocol describes the activation of a protein with SMCC, followed by conjugation to a thiol-containing molecule.
Materials:
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
SMCC
-
Thiol-containing molecule (e.g., payload)
-
DMSO or DMF
-
Desalting columns
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5)
Step 1: Activation of Protein with SMCC
-
Prepare Protein: Dissolve the amine-containing protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare SMCC Solution: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted SMCC using a desalting column equilibrated with conjugation buffer.
Step 2: Conjugation to Thiol-Containing Molecule
-
Reaction: Immediately add the thiol-containing molecule to the purified, SMCC-activated protein. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining maleimide groups.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and quenching reagents.
Visualizations
Conclusion
Both this compound and SMCC are effective non-cleavable linkers for bioconjugation. SMCC is a well-characterized and widely used linker, but its hydrophobicity can present challenges. This compound, with its hydrophilic PEG spacer and the robust chemistry of the azide group, offers potential advantages in terms of improved solubility, longer in vivo half-life, and more precise control over conjugation stoichiometry. The choice between these two linkers will ultimately depend on the specific application, the properties of the molecules to be conjugated, and the desired characteristics of the final bioconjugate. For applications where hydrophilicity and a well-defined, stable conjugate are paramount, this compound presents a compelling alternative to the more traditional SMCC linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 7. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Azide-PEG5-MS
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical compounds is paramount. Azide-PEG5-MS, a molecule containing a potentially hazardous azide (B81097) functional group, requires strict adherence to established safety protocols to mitigate risks of personal injury and environmental contamination. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring a secure laboratory environment.
The azide functional group is known for its high reactivity, toxicity, and potential to form explosive compounds, especially with heavy metals.[1][2] Therefore, all waste containing this compound must be treated as hazardous waste.
Core Safety Principles and Handling
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant nitrile rubber gloves.[3][4] All manipulations of this compound, particularly during disposal, should be conducted in a well-ventilated chemical fume hood.[3][5]
Key Chemical Incompatibilities:
-
Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[1][2]
-
Metals: Do not allow contact with metals, especially heavy metals like lead, copper, silver, and mercury. This is critical for plumbing, as the formation of dangerously unstable and shock-sensitive metal azides can occur.[1][2][6] Use only glass or plastic utensils for handling.[7]
-
Halogenated Solvents: The use of halogenated solvents such as dichloromethane (B109758) with azides should be avoided due to the potential formation of explosive di- and tri-azidomethane.[5][8]
Disposal Decision Workflow
The primary decision for disposing of this compound waste is whether to proceed with direct disposal as hazardous waste or to perform a chemical deactivation of the azide functionality for dilute solutions.
Step-by-Step Disposal Procedures
There are two primary routes for the disposal of waste containing this compound: direct disposal as hazardous waste and chemical deactivation followed by disposal.
1. Direct Disposal as Hazardous Waste (Recommended for most cases)
This is the most straightforward and safest method, especially for concentrated solutions, organic azides, or waste mixed with other chemicals.[1]
-
Segregation: All waste streams containing this compound, including solid waste like contaminated pipette tips, gloves, and weighing paper, must be segregated.[9]
-
Collection: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[10] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE). Do not use metal containers.[3]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Azide Compound," and list all chemical contents.[8][10]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[3]
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][11]
Under no circumstances should any waste containing this compound be poured down the drain. [12][13]
2. Chemical Deactivation of Dilute Aqueous Solutions
For dilute aqueous solutions (≤ 5%) of azide-containing compounds, chemical deactivation can be performed to render the waste less hazardous before disposal.[5][13] The most common method is treatment with nitrous acid, which converts the azide to nitrogen gas.[6] This procedure must be carried out in a chemical fume hood.[6][13]
Experimental Protocol: Deactivation of Dilute Azide Waste
This protocol describes the chemical neutralization of an azide in an aqueous solution using nitrous acid.[2][6][13]
Materials:
-
Aqueous azide waste (concentration ≤ 5%)
-
20% Sodium nitrite (B80452) (NaNO₂) solution
-
2M Sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-neck round-bottom flask
-
Stir bar and stir plate
-
Addition funnel
-
Gas outlet tube
Procedure:
-
Place the aqueous azide waste in the three-neck flask equipped with a stir bar, addition funnel, and a gas outlet venting into the back of the fume hood.
-
While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide in the waste solution (a 40% excess).[2][6]
-
Crucially, add the 2M sulfuric acid solution slowly from the addition funnel. If the acid is added before the nitrite, highly toxic and explosive hydrazoic acid will be generated.[6][13]
-
Continue adding acid dropwise until the vigorous evolution of gas (nitrogen and nitric oxide) ceases and the solution is acidic, as confirmed by litmus (B1172312) paper.[2][6]
-
Test for the presence of excess nitrite by dipping a strip of starch-iodide paper into the solution. A blue-black color indicates that excess nitrite is present and the decomposition of the azide is complete.[6][13]
-
If the test is negative, add more sodium nitrite solution until a positive test is achieved.
-
Once the reaction is complete, neutralize the final solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide (B78521) solution).[6][13]
-
The neutralized, deactivated solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS program.[5][13]
| Parameter | Value/Instruction | Citation |
| Maximum Azide Concentration for Deactivation | ≤ 5% in aqueous solution | [2][6][13] |
| Deactivating Agent | Nitrous Acid (formed in situ) | [6][13] |
| Reagents | 20% Sodium Nitrite (NaNO₂), 2M Sulfuric Acid (H₂SO₄) | [2] |
| Reagent Ratio | ~1.5 g NaNO₂ per 1 g of sodium azide | [2][6] |
| Order of Addition | 1. Azide solution, 2. Sodium nitrite solution, 3. Sulfuric acid | [6][13] |
| Reaction Completion Test | Starch-iodide paper (positive test is blue-black) | [6][13] |
| Final pH of Deactivated Waste | 6 - 9 | [6][13] |
Emergency Procedures for Spills
In the event of a spill, evacuate the immediate area.[14] For a small spill within a fume hood, you may cover the spill with an absorbent material, dampen it with alkaline water (pH > 9), and collect the materials in a non-metallic container for hazardous waste disposal.[7][15] For larger spills or any spill outside of a fume hood, evacuate the area immediately and follow your institution's emergency procedures by contacting EHS.[12][14] Do not attempt to clean up a large spill if you are not trained to do so.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. campus.kennesaw.edu [campus.kennesaw.edu]
- 4. drexel.edu [drexel.edu]
- 5. benchchem.com [benchchem.com]
- 6. unomaha.edu [unomaha.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. Article - Standard Operating Procedur... [policies.unc.edu]
- 13. chemistry.unm.edu [chemistry.unm.edu]
- 14. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
- 15. uthsc.edu [uthsc.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
